molecular formula C7H5BClFO3 B1456967 6-Chloro-2-fluoro-3-formylphenylboronic acid CAS No. 1451393-10-4

6-Chloro-2-fluoro-3-formylphenylboronic acid

Cat. No.: B1456967
CAS No.: 1451393-10-4
M. Wt: 202.38 g/mol
InChI Key: JJZRXCSZTZDMPC-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-formylphenylboronic acid (CAS 1451393-10-4) is a high-purity boronic acid derivative supplied with a guaranteed purity of 98% or higher . This compound is a versatile bifunctional synthetic building block, primarily valued in pharmaceutical and materials science research for its two reactive sites: the boronic acid group and the formyl (aldehyde) group. The boronic acid group makes this compound an essential reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl rings . Simultaneously, the aldehyde group serves as an electrophile, readily undergoing condensation reactions with amines to form imines or serving as a precursor to other functional groups like alcohols or carboxylic acids. This dual functionality allows researchers to efficiently construct complex molecules, such as biphenyl derivatives and aryl-heterocycle hybrids, which are common scaffolds in active pharmaceutical ingredients (APIs) and functional materials . The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring can be leveraged to fine-tune the electronic properties and reactivity of the molecule, as well as to direct subsequent chemical modifications. According to safety data, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation . Researchers should handle it with appropriate personal protective equipment, including gloves and eye/face protection, and ensure use in a well-ventilated area. This compound is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a hazardous chemical for transport. This product is not intended for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

(6-chloro-2-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRXCSZTZDMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225037
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
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Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-10-4
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-fluoro-3-formylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This compound is a highly functionalized, trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, an aldehyde, a chloro group, and a fluoro group, offers multiple orthogonal points for chemical modification. This guide provides a comprehensive analysis of its chemical properties, predicted reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Methodologies for its use, particularly in Suzuki-Miyaura coupling, are detailed, providing researchers with both theoretical insights and practical, field-proven protocols.

Chemical Identity and Physicochemical Properties

This compound is a complex synthetic reagent. While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from its constituent functional groups and data from closely related structural analogs.

Molecular Structure

The structure combines a phenylboronic acid core with three key substituents. The ortho-fluoro and meta-chloro groups are strongly electron-withdrawing, while the formyl group provides a reactive site for further derivatization.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed or estimated physical properties.

PropertyValueSource/Method
IUPAC Name (6-Chloro-2-fluoro-3-formylphenyl)boronic acidIUPAC Nomenclature
Molecular Formula C₇H₅BClFO₃-
Molecular Weight 202.38 g/mol Calculated
CAS Number Not readily availableN/A
Appearance White to off-white solid/powderPredicted based on analogs[1][2]
Melting Point ~120-135 °C (estimated)Inferred from analogs like 3-Fluoro-2-formylphenylboronic acid (123-127 °C)[1]
Solubility Soluble in Methanol, DMF, DioxaneInferred from analogs[3]
Storage 2-8°C, desiccatedRecommended for boronic acids[1]

Reactivity, Synthesis, and Mechanistic Insights

The utility of this compound stems from its nature as a trifunctional synthetic building block. The boronic acid moiety is the primary reactive site for C-C bond formation, while the aldehyde and aryl halides offer handles for subsequent, orthogonal transformations.

Electronic Effects and Reactivity

The phenyl ring is highly electron-deficient due to the strong inductive-withdrawing effects of the ortho-fluoro, meta-chloro, and meta-formyl groups. This electronic profile has two major consequences:

  • Enhanced Lewis Acidity: The electron deficiency increases the Lewis acidity of the boron center, potentially influencing the kinetics of the transmetalation step in cross-coupling reactions.

  • Activation for Coupling: The electron-withdrawing groups enhance the electrophilicity of the boronic acid, making it an excellent coupling partner in Suzuki-Miyaura reactions.[4] This is crucial for coupling with electron-rich or sterically hindered aryl halides.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[5][6][7]

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-chloro-2-fluoro-3-formylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar¹-X pd2_complex L₂Pd(II)(Ar¹)X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)Ar² transmetalation->pd2_biaryl ar2bo Ar²B(OH)₂ (Boronic Acid) ar2bo->transmetalation Activates base Base (e.g., K₂CO₃) base->ar2bo reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regenerates product Ar¹-Ar² (Product) reductive_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_add cluster_reactions Potential Reaction Pathways start This compound B(OH)₂ CHO Cl / F r1 Suzuki-Miyaura Coupling start:b_oh2->r1 r2 Reductive Amination start:cho->r2 r3 Wittig / Horner- Wadsworth-Emmons start:cho->r3 r4 Nucleophilic Aromatic Substitution (SₙAr) start:cl->r4 Activated by F, CHO p1 Biaryl Formation r1->p1 p2 Amine Formation r2->p2 p3 Alkene Formation r3->p3 p4 Ether / Amine Formation r4->p4

Caption: Orthogonal reactivity of the key functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Materials and Reagents
  • Aryl Halide (Ar-X, e.g., an aryl bromide)

  • This compound (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

As a laboratory chemical, proper safety precautions are essential. The following information is synthesized from safety data sheets of structurally similar compounds. [8][9][10][11][12]

  • Hazard Classification: Expected to cause skin, eye, and respiratory tract irritation. May be corrosive. [8][9][10]* Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat. [8]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [11][12]Avoid contact with skin and eyes. [13]Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. [11]Refrigeration (2-8°C) is recommended to ensure long-term stability. [1]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [9] * Skin: Wash off with soap and plenty of water. [9] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [11]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its highly functionalized structure, combined with the predictable and robust reactivity of the boronic acid moiety in Suzuki-Miyaura coupling, makes it an invaluable tool for researchers in drug discovery and materials science. The presence of orthogonal reactive handles (aldehyde, chloro, and fluoro groups) further expands its utility, enabling the streamlined construction of sophisticated molecular scaffolds. Proper understanding of its reactivity and adherence to safety protocols will allow scientists to fully leverage the synthetic potential of this advanced building block.

References

  • Sanecki, P., & Sanecka, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from Cole-Parmer. [Link]

  • Pinto, M., Alves, M. J., & Sousa, M. E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Cammidge, A. N., & Crépy, K. V. L. (2004). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Çetinkaya, B., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Formic acid. Retrieved from Carl Roth. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from National Center for Biotechnology Information. [Link]

Sources

6-Chloro-2-fluoro-3-formylphenylboronic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic acid: Structure, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a multifunctional aromatic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a boronic acid, a formyl group, and two distinct halogen atoms (chloro and fluoro), provides a rich platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of its structure, scientifically-grounded synthetic methodologies, and its pivotal role in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable tool for creating novel chemical entities with potential therapeutic applications. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, and their degradation to boric acid represents a "green" aspect in drug design.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring with four different substituents. The boronic acid group [-B(OH)₂] is located at the C1 position, establishing the root name of the molecule. The remaining substituents are positioned as follows: a fluorine atom at C2, a formyl (aldehyde) group [-CHO] at C3, and a chlorine atom at C6. This specific arrangement creates a sterically hindered and electronically distinct environment around the reactive boronic acid moiety, which influences its reactivity in chemical transformations.

The presence of electron-withdrawing groups (fluoro, chloro, and formyl) increases the Lewis acidity of the boron atom, which can enhance its reactivity in the transmetalation step of cross-coupling reactions.[2] The aldehyde function serves as a versatile handle for subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (6-Chloro-2-fluoro-3-formylphenyl)boronic acid
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol
CAS Number 1638334-93-7
Appearance Typically an off-white to pale yellow solid
Melting Point Data not consistently available; varies with purity
Solubility Soluble in organic solvents like methanol, THF, and DMSO

Note: Physical properties can vary slightly between suppliers and based on the presence of anhydride forms.

Synthesis of this compound: A Mechanistic Approach

The synthesis of polysubstituted phenylboronic acids often requires a regioselective strategy to install the boronic acid group. The most common and effective method for preparing compounds like this compound is through a directed ortho-metalation (DoM) followed by borylation. This approach leverages the directing ability of certain functional groups to selectively deprotonate an adjacent position on the aromatic ring.

A plausible and field-proven synthetic route starts from the commercially available precursor, 2-chloro-6-fluoro-benzaldehyde. The aldehyde group, however, is incompatible with the strongly basic organolithium reagents used for metalation. Therefore, it must first be protected.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Protection of the Aldehyde Group

The formyl group is protected as an acetal to prevent its reaction with the organolithium reagent in the subsequent step. Ethylene glycol is a common choice for forming a stable 1,3-dioxolane ring.

  • Reaction: 2-Chloro-6-fluorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The reaction is typically performed under Dean-Stark conditions to remove the water byproduct and drive the equilibrium towards acetal formation.

  • Causality: The acetal is stable under strongly basic conditions but can be easily removed under acidic conditions post-borylation. This orthogonality is crucial for the success of the overall synthesis.

Step 2: Directed ortho-Metalation (Lithiation)

With the aldehyde protected, the fluorine atom acts as a powerful directing group for metalation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures selectively removes the proton at the C2 position (ortho to the fluorine).

  • Reaction: The protected starting material is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A solution of LDA is then added dropwise.

  • Causality: The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate. The fluorine atom's inductive effect and its ability to coordinate with the lithium cation stabilize the ortho-lithiated species, ensuring high regioselectivity.

Step 3: Borylation

The generated aryllithium intermediate is a potent nucleophile that is immediately trapped with an electrophilic boron source, most commonly triisopropyl borate or trimethyl borate.

  • Reaction: While maintaining the low temperature, triisopropyl borate [B(Oi-Pr)₃] is added to the solution containing the aryllithium species. The reaction is allowed to stir at low temperature before slowly warming to room temperature.

  • Causality: Trialkyl borates are excellent electrophiles for this transformation. The use of the isopropyl ester can sometimes offer better solubility and handling properties compared to the methyl ester. The reaction initially forms a lithium borate complex.

Step 4: Hydrolysis (Deprotection and Boronic Acid Formation)

The final step involves acidic workup. This serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality.

  • Reaction: The reaction mixture is quenched by adding an aqueous acid solution (e.g., dilute HCl). The product is then extracted into an organic solvent (like ethyl acetate), washed, dried, and concentrated.[3] Purification is typically achieved by crystallization or column chromatography.

  • Causality: The acidic medium protonates the oxygen atoms of the borate ester, leading to the release of isopropanol and formation of the boronic acid. Simultaneously, the acid catalyzes the hydrolysis of the dioxolane ring back to the aldehyde and ethylene glycol.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: ortho-Metalation cluster_step3 Step 3: Borylation cluster_step4 Step 4: Hydrolysis A 2-Chloro-6-fluorobenzaldehyde B Protected Intermediate (1,3-Dioxolane) A->B Ethylene Glycol, p-TsOH, Toluene C Aryllithium Intermediate B->C LDA, THF, -78°C D Borate Ester Complex C->D B(OiPr)₃ E 6-Chloro-2-fluoro-3-formyl- phenylboronic acid D->E Aqueous Acid (HCl)

Caption: Synthetic workflow for this compound.

Key Applications in Research and Development

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2][4] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and advanced materials.[4][5]

The Suzuki-Miyaura Coupling

The reaction involves the coupling of an organoborane (in this case, our title compound) with an organohalide (R-X, where R is an aryl, vinyl, or alkyl group and X is I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide. This is a crucial step in many cross-coupling reactions.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (product) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation (+ ArB(OH)₂, Base) PdII_RAr->Pd0 Product R-Ar PdII_RAr->Product Reductive Elimination Catalyst_Regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The structural features of this compound make it a highly desirable intermediate in drug discovery programs.

  • Biaryl Scaffolds: The ability to form biaryl linkages is fundamental to synthesizing inhibitors for various biological targets, including kinases, proteases, and protein-protein interactions.

  • Halogen Substitution: The chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). They can block metabolic sites, enhance binding affinity through halogen bonding, and improve membrane permeability. Chlorine is a key ingredient in many drugs used to treat a wide range of diseases.[6]

  • Formyl Group as a Synthetic Handle: The aldehyde allows for the introduction of diverse functionalities. For example, it can be converted into an amine via reductive amination to explore new binding interactions or improve solubility.

  • Boron in Medicine: Boron-containing compounds themselves are an important class of therapeutics. The first approved boronic acid-containing drug was Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1] This has spurred significant interest in developing other boron-based drugs, including treatments for infections and inflammatory diseases.[1][7][8]

Conclusion

This compound stands out as a sophisticated and enabling chemical tool. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The true value of this compound lies in its trifecta of functional groups, which provides chemists with a pre-packaged, versatile scaffold for rapidly generating molecular diversity. For professionals in drug development and materials science, this building block offers an efficient pathway to novel structures with tailored electronic and steric properties, solidifying its place as a cornerstone reagent in the modern synthetic chemist's toolbox.

References

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
  • Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. - ResearchGate. (URL: [Link])

  • 2-fluoro-3-formylphenylboronic acid suppliers USA. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 ...
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: )
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • (2-Chloro-6-fluoro-3-(hydroxymethyl)phenyl)boronic acid 97% | AChemBlock. (URL: )
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])

  • US12391695B2 - PRMT5 inhibitors - Google P
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • (3-chloro-2-formylphenyl)boronic acid (C7H6BClO3) - PubChemLite. (URL: [Link])

  • 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem. (URL: [Link])

  • 3-Fluoro-2-formylphenylboronic Acid CAS 871126-15-7 - Home Sunshine Pharma. (URL: [Link])

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An In-depth Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of unique chemical motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in forming carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] This guide focuses on a particularly valuable reagent: 6-Chloro-2-fluoro-3-formylphenylboronic acid .

The specific arrangement of chloro, fluoro, and formyl groups on the phenylboronic acid scaffold imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the halogen substituents can influence the acidity and reactivity of the boronic acid moiety, while the formyl group provides a reactive handle for a wide array of subsequent chemical transformations.[2] This trifecta of functional groups makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[3][4] This guide will provide an in-depth exploration of its molecular characteristics, synthesis, applications, and safe handling.

Core Molecular Attributes

Molecular Formula: C₇H₅BClFO₃

Molecular Weight: 202.38 g/mol

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1451393-10-4[5]
Appearance White to off-white powder/solidGeneral observation for similar compounds
Melting Point Data not available
Solubility Soluble in organic solvents such as methanol, DMSOGeneral solubility of boronic acids
Storage Store at 2-8 °C under an inert atmosphere[6]

Synthesis and Mechanism

The synthesis of multi-substituted phenylboronic acids often involves a multi-step sequence, typically starting from a readily available substituted benzene derivative. A common and effective method for introducing the boronic acid group is through a metal-halogen exchange reaction followed by quenching with a trialkyl borate.

A plausible synthetic route to this compound can be conceptualized based on established methodologies for related compounds.[7] The process generally involves the protection of the reactive aldehyde, followed by a directed ortho-metalation or a halogen-metal exchange, and subsequent borylation.

Illustrative Synthetic Pathway

G A 1-Chloro-3-fluoro-2-iodobenzene G Formylation A->G Vilsmeier-Haack or similar B Protected Intermediate C Lithium-Halogen Exchange B->C n-BuLi, low temp. D Borylation with Trialkyl borate C->D B(OR)₃ E Hydrolysis D->E Acidic workup H Deprotection E->H F This compound G->B Protection of aldehyde H->F

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Formylation of 1-Chloro-3-fluorobenzene: The starting material, 1-chloro-3-fluorobenzene, can be formylated at the 2-position using a directed ortho-metalation strategy or other regioselective formylation reactions to yield 2-chloro-6-fluorobenzaldehyde.

  • Protection of the Aldehyde: The resulting aldehyde is then protected, for example, as a diethyl acetal, to prevent its reaction in the subsequent borylation step. This is achieved by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst.

  • Halogen-Metal Exchange and Borylation: The protected intermediate, for instance, 1-chloro-3-fluoro-2-(diethoxymethyl)benzene, is then subjected to a lithium-halogen exchange at a low temperature (e.g., -78 °C) using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester.[7]

  • Hydrolysis/Deprotection: The reaction mixture is then carefully quenched with an acidic aqueous solution. This step serves to both hydrolyze the boronate ester to the desired boronic acid and to deprotect the aldehyde, yielding the final product, this compound.[8]

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Key Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of a variety of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl or aryl-alkene scaffolds that are prevalent in many drug molecules.[10]

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Transmetalation (Boronic Acid) B->C D Reductive Elimination C->D D->A E Ar-Ar' Product D->E BoronicAcid 6-Chloro-2-fluoro-3-formylphenyl- boronic acid BoronicAcid->C ArylHalide Aryl/Vinyl Halide (Ar-X) ArylHalide->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing chloro and fluoro substituents can influence the efficiency of the transmetalation step in the Suzuki-Miyaura reaction. The formyl group, being a moderately deactivating group, can also play a role in the electronic properties of the molecule. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in these coupling reactions.[11]

Role in the Synthesis of Bioactive Molecules

The biaryl and heteroaryl structures synthesized using this compound are common motifs in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The formyl group can be further elaborated through various reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce additional diversity and functionality into the final molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Skin and Eye Irritation: Like many boronic acids, this compound may cause skin and eye irritation upon contact.[8]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the efficient synthesis of complex molecular architectures, making it an invaluable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of the next generation of therapeutic agents.

References

  • Ansari, M. J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 364. [Link]

  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Retrieved January 23, 2026, from [Link]

  • University of Rochester. (n.d.). The Suzuki Cross-Coupling Reaction. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 23, 2026, from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

  • ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved January 23, 2026, from [Link]

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Navigating the Synthesis of a Novel Building Block: A Technical Guide to 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Accessibility of 6-Chloro-2-fluoro-3-formylphenylboronic Acid, a Promising yet Commercially Unavailable Building Block.

In the landscape of modern medicinal chemistry and drug discovery, the availability of novel, highly functionalized building blocks is paramount. Arylboronic acids, in particular, are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide addresses the current status and a prospective synthetic pathway for a promising yet commercially elusive compound: This compound .

This document serves as a detailed whitepaper for researchers and synthetic chemists, providing a thorough analysis of the commercial landscape for key starting materials and a proposed, well-substantiated synthetic route to this valuable, trifunctionalized aromatic scaffold.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids bearing multiple, distinct functional groups offer a versatile platform for the construction of complex molecular architectures. The specific substitution pattern of 6-chloro, 2-fluoro, and 3-formyl groups on a phenylboronic acid core presents a unique combination of reactive handles. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design. The formyl group provides a reactive site for a plethora of transformations, including reductive amination, Wittig reactions, and aldol condensations. Finally, the boronic acid moiety is a cornerstone for carbon-carbon bond formation, enabling the facile introduction of this intricate fragment into larger molecules.

Commercial Availability of Key Starting Materials

While the target molecule is not commercially available, a strategic synthetic approach relies on accessible precursors. The most logical and cost-effective starting material for the proposed synthesis is 2-chloro-6-fluorotoluene .

Starting MaterialCAS NumberRepresentative SuppliersPurity
2-Chloro-6-fluorotoluene443-83-4Sigma-Aldrich, BLD Pharm, Santa Cruz Biotechnology≥97%

The ready availability of this precursor makes the proposed synthetic route economically viable for research and development purposes.

Proposed Synthetic Pathway

A multi-step synthetic sequence is proposed to achieve the target this compound from 2-chloro-6-fluorotoluene. The strategy involves the initial introduction of the boronic acid group via a directed ortho-metalation (DoM) strategy, followed by the conversion of the methyl group to the desired formyl functionality.

Synthetic_Pathway A 2-Chloro-6-fluorotoluene B Benzylic Bromination A->B NBS, AIBN C 6-Chloro-2-fluoro-1-(bromomethyl)benzene B->C D Hydroxymethyl Protection C->D TBDMS-Cl, Imidazole E (6-Chloro-2-fluorobenzyl)oxymethyl tert-butyldimethylsilane D->E F Directed ortho-Metalation & Borylation E->F 1. s-BuLi, TMEDA 2. i-PrOB(pin) G tert-Butyldimethyl((6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane F->G H Deprotection G->H TBAF I (6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol H->I J Oxidation I->J DMP K This compound Pinacol Ester J->K L Hydrolysis K->L aq. Acid M This compound L->M

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should perform appropriate reaction optimization and characterization at each step.

Step 1: Benzylic Bromination of 2-Chloro-6-fluorotoluene

Rationale: The initial step involves the functionalization of the methyl group to introduce a handle for subsequent protection and to activate the ben

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 6-Chloro-2-fluoro-3-formylphenylboronic acid (CAS No. 1451393-10-4). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple list of rules to explain the "why" behind each recommendation.

Understanding the Compound: A Profile of this compound

This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis.[1][2] Their utility primarily stems from their role as key coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules and potential drug candidates.[3][4] The presence of chloro, fluoro, and formyl functionalities on the phenyl ring makes this particular reagent a versatile building block for creating highly functionalized and sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry.

The boronic acid moiety, -B(OH)₂, acts as a mild Lewis acid, a property that governs its reactivity and also its handling requirements.[5] While generally stable and easier to handle than many other organometallic reagents, boronic acids are susceptible to certain reactions, such as oxidative damage, which must be managed in a laboratory setting.[5][6]

Hazard Identification and Risk Assessment

Based on available safety data, this compound is classified as a hazardous substance.[7] A thorough understanding of its specific hazards is the foundation of a robust safety protocol.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]

The causality behind these classifications is rooted in the compound's chemical nature. The acidic properties of the boronic acid group and the reactivity of the aldehyde (formyl) group can lead to irritation and damage to biological tissues upon contact. Ingestion can lead to gastrointestinal irritation, while inhalation of the powdered form can irritate the entire respiratory tract.[8]

Summary of Hazards and Precautionary Measures
Hazard StatementGHS CodeSignal WordPrecautionary Measures
Harmful if swallowedH302Warning P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
Causes skin irritationH315Warning P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P362+P364: Take off contaminated clothing and wash it before reuse.[7]
Causes serious eye irritationH319Warning P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
May cause respiratory irritationH335Warning P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood.[7] This is the primary defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[8] Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[9] This is critical to prevent contact with the powder, which can cause serious eye irritation.[7]

  • Skin Protection:

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[9]

    • Protective Clothing: A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.[8]

  • Respiratory Protection: Under normal use within a chemical fume hood, respiratory protection is not typically required.[10] However, if engineering controls are not sufficient or during emergency situations (e.g., a large spill), a NIOSH/MSHA-approved respirator (such as an N95 dust mask for powders) should be used.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the chemical's integrity and ensuring a safe working environment.

Handling
  • Avoid Dust Formation: This compound is a solid powder. Minimize the generation of dust during weighing and transfer.[8] Use techniques such as gentle scooping and handling containers carefully.

  • Grounding: Take measures to prevent the build-up of electrostatic charge, which can cause fine powders to become airborne.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Storage
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Environment: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9] Always follow the storage conditions specified by the supplier on the product label and safety data sheet.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures

The immediate response to an exposure can significantly affect the outcome.

  • Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8][10]

Accidental Release Measures (Spills)

A spill presents a significant inhalation and contact hazard. The response should be systematic and prioritize safety.

Caption: Workflow for responding to a solid chemical spill.

Physical and Chemical Properties

A summary of the known physical and chemical properties is crucial for both experimental design and safety assessment.

PropertyValue
CAS Number 1451393-10-4
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol
Appearance Solid powder (typically off-white or white)
Purity ≥95%
Solubility No specific data available; likely soluble in methanol and other polar organic solvents.
Melting Point No specific data available.
Boiling Point No specific data available.
Flash Point Not applicable for a solid.

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[8]

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Conditions to Avoid: Avoid moisture, dust generation, and exposure to incompatible materials.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon oxides, hydrogen fluoride, and hydrogen chloride.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[8] The GHS classifications are based on data from similar compounds and predictive models. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Ecological Information: Ecotoxicity data is not available. It is imperative to prevent the release of this compound into the environment. Do not let the product enter drains.[9] Disposal must be in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] All chemical waste should be disposed of through an approved waste disposal plant, in sealed and properly labeled containers.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a deep understanding of its chemical properties and potential hazards. By integrating the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize risk and create a self-validating system of safety. This proactive approach not only protects personnel but also ensures the reliability and reproducibility of scientific endeavors.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Formylphenylboronic acid.
  • Fluorochem. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Formylbenzeneboronic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Formylphenylboronic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Formylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-formylphenylboronic acid.
  • TCI Chemicals. (2018). Safety Data Sheet: 4-Formylphenylboronic Acid.
  • Alfa Chemistry. (n.d.). CAS 1219080-58-6 1-Isoquinolylboronic acid.
  • CymitQuimica. (2025). Safety Data Sheet: (4-Chloro-3-formylphenyl)boronic acid.
  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Echemi. (n.d.). 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets.
  • Peter, T., & Gyoergy, T. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylphenyl)boronic acid.
  • Chem-Impex. (n.d.). 2-Formylphenylboronic acid.
  • Glavista. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Chloro-2-fluoro-3-formylphenylboronic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the synthesis of complex biaryl and heterobiaryl structures remains a cornerstone of molecular innovation.[1][2] Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds.[3][4] This guide focuses on a particularly valuable, yet challenging, building block: This compound .

The unique trifunctional substitution pattern of this boronic acid—a sterically demanding ortho-chloro group, an electron-withdrawing ortho-fluoro substituent, and a reactive formyl handle—renders it a highly versatile synthon for the construction of intricately decorated molecular architectures. These motifs are frequently sought after in the development of novel pharmaceuticals and advanced organic materials. However, the very features that make this reagent so valuable also introduce significant challenges to its successful implementation in Suzuki-Miyaura coupling reactions. This document provides a comprehensive technical guide, grounded in mechanistic principles and field-proven insights, to empower researchers in leveraging the full synthetic potential of this reagent.

Mechanistic Considerations and Strategic Experimental Design

The success of a Suzuki-Miyaura coupling reaction hinges on the delicate interplay of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific substituents on this compound exert profound effects on this cycle, necessitating a carefully considered experimental design.

The Impact of Ortho-Substitution

The presence of both chloro and fluoro groups at the positions ortho to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step. Consequently, the selection of a bulky, electron-rich phosphine ligand is paramount to facilitate this transformation.[5][6][7] Ligands such as SPhos, XPhos, or RuPhos are often employed in such cases as they promote the formation of a monoligated palladium species, which is more sterically accessible.

Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronics of the phenyl ring, potentially affecting the rate of transmetalation. The formyl group, also being electron-withdrawing, further modulates the electronic properties of the boronic acid.

The Role of the Base and Solvent System

The base plays a critical role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The choice of solvent is also crucial, with polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or mixtures thereof with water being commonly employed to ensure the solubility of all reaction components.

Catalyst Selection: Navigating the Challenges

The choice of palladium catalyst and ligand is arguably the most critical parameter for a successful coupling with this substrate. Given the steric hindrance, catalyst systems known for their high activity with challenging substrates are recommended.[5][6][8] Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with bulky phosphine ligands. The use of N-heterocyclic carbene (NHC) based palladium complexes can also be a viable alternative for highly sterically demanding couplings.[5][6]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents Weigh Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand solvent Prepare Anhydrous Solvent (e.g., 1,4-Dioxane/Water) setup Combine Reagents in Reaction Vessel reagents->setup degas Degas Mixture (Argon Purge) setup->degas heat Heat to Reaction Temperature degas->heat quench Cool and Quench Reaction heat->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable bulky phosphine ligand

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

ReagentMolar Equiv.Typical Amount (for 1 mmol Aryl Bromide)
Aryl Bromide1.01.0 mmol
This compound1.21.2 mmol
Pd(OAc)₂0.020.02 mmol
SPhos0.040.04 mmol
K₃PO₄2.02.0 mmol
1,4-Dioxane-5 mL
Water-1 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient catalyst activity, incomplete degassing, or low reaction temperature.Increase catalyst loading (up to 5 mol%), use a more active ligand (e.g., XPhos), ensure thorough degassing, and increase the reaction temperature (up to 120 °C in a sealed tube).
Protodeboronation Presence of excess water or acidic impurities.Use anhydrous base and solvents, and consider using the boronic acid pinacol ester to improve stability.[9][10]
Homocoupling Presence of oxygen in the reaction mixture.Ensure a rigorously inert atmosphere throughout the reaction setup and duration.
Difficult Purification Formation of closely related byproducts.Optimize the reaction stoichiometry to minimize side reactions and explore different solvent systems for chromatography.

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the role of the selected reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' RedElim Reductive Elimination ArX Ar-X BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable yet rewarding synthetic challenge. By understanding the mechanistic nuances imposed by its unique substitution pattern and by making informed choices regarding the catalyst system, base, and reaction conditions, researchers can successfully employ this versatile building block in the synthesis of novel and complex molecules. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this transformation and unlock its full potential in the pursuit of scientific advancement.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Llevat, A., et al. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Molecules. [Link]

  • Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Chemical Communications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ResearchGate. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link]

  • ResearchGate. (2013). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Boronic Acid

6-Chloro-2-fluoro-3-formylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for the synthesis of complex molecular architectures. However, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, requires careful consideration of its structural features. The presence of two ortho-substituents (chloro and fluoro) introduces significant steric hindrance around the boronic acid moiety. Additionally, the electron-withdrawing nature of the formyl group can increase the rate of protodeboronation, a common side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[1][2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the effective use of this compound in palladium-catalyzed cross-coupling reactions. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can overcome the inherent challenges posed by this substrate and achieve high-yielding, reproducible results.

Core Principles for Success: Catalyst, Ligand, and Reaction Environment

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] For a sterically demanding and electronically deactivated substrate like this compound, the choice of catalyst system and reaction conditions is paramount.

The Catalyst System: Palladium Precursor and Ligand Selection

Modern palladium-catalyzed cross-coupling reactions often employ bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium species, which are highly active in the oxidative addition step and can accommodate sterically hindered substrates.[4][5]

Recommended Catalyst Systems:

  • For General Applications: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a robust starting point. These systems are known to be effective for a wide range of challenging Suzuki-Miyaura couplings.[4]

  • For Highly Sterically Hindered Partners: For couplings with particularly bulky aryl halides, ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or tri-tert-butylphosphine (P(t-Bu)₃) can provide enhanced reactivity.[6][7]

The Reaction Environment: Base and Solvent

The choice of base and solvent is critical for activating the boronic acid for transmetalation while minimizing protodeboronation.

  • Base Selection: A moderately strong base is required to form the boronate species, which is more nucleophilic than the corresponding boronic acid and readily undergoes transmetalation.[6][8] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is effective in anhydrous conditions. Other suitable bases include potassium carbonate (K₂CO₃) and cesium fluoride (CsF).

  • Solvent System: To mitigate the risk of protodeboronation, especially with the electron-withdrawing formyl group, anhydrous solvents are highly recommended.[9] Toluene and 1,4-dioxane are excellent choices. While aqueous solvent systems can be effective for some Suzuki couplings, they should be approached with caution for this particular substrate.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides and utilizes a commercially available, highly active catalyst system.

Reaction Scheme:

General Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), and SPhos (0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene. To this suspension, add palladium(II) acetate (0.01 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Challenging, Sterically Hindered Aryl Chloride

For less reactive aryl chlorides, a more potent catalyst system and higher temperatures may be required.

Reaction Scheme:

Coupling with a Sterically Hindered Aryl Chloride.

Materials:

  • This compound

  • Aryl chloride (Ar-Cl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) as a solution in toluene or as a solid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (3.0 equiv.) to a dry reaction vessel.

  • Catalyst and Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.015 equiv.) and P(t-Bu)₃ (0.03 equiv.) in anhydrous 1,4-dioxane.

  • Reaction Assembly: Add the catalyst/ligand solution to the reaction vessel containing the substrates and base. Add additional anhydrous 1,4-dioxane to achieve the desired concentration.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 1.

Data Summary: Recommended Reaction Conditions

ParameterCondition for Aryl BromidesCondition for Aryl ChloridesRationale
Palladium Precursor Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1.5-3 mol%)Pd₂(dba)₃ is often more active for challenging couplings.
Ligand SPhos (2-4 mol%)P(t-Bu)₃ (3-6 mol%)Bulky, electron-rich ligands are essential for hindered substrates.[4][7]
Base K₃PO₄ (2-3 equiv.)K₃PO₄ (3 equiv.)Effective in anhydrous conditions, minimizing protodeboronation.
Solvent Anhydrous TolueneAnhydrous 1,4-DioxaneAnhydrous conditions are crucial to prevent decomposition of the boronic acid.[9]
Temperature 80-100 °C100-110 °CHigher temperatures are often needed for less reactive aryl chlorides.

Troubleshooting Common Issues

  • Low Yield:

    • Incomplete reaction: Increase reaction time, temperature, or catalyst loading.

    • Protodeboronation: Ensure strictly anhydrous conditions. Consider converting the boronic acid to its pinacol ester derivative, which can be more stable.[1]

    • Poor catalyst activity: Use a different ligand or palladium precursor. Ensure the quality of the reagents.

  • Formation of Homocoupled Byproducts:

    • This can arise from side reactions of the boronic acid or the aryl halide. Lowering the reaction temperature or using a different base may help.

  • Difficulty in Purification:

    • The formyl group can sometimes complicate purification. Consider protecting the aldehyde as an acetal before the coupling reaction if it interferes with purification or subsequent steps.

Conclusion

The successful cross-coupling of this compound is readily achievable with careful selection of the catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands in combination with an appropriate palladium precursor and an anhydrous solvent system, researchers can effectively mitigate the challenges of steric hindrance and protodeboronation. The protocols and guidelines presented here provide a solid foundation for the application of this versatile building block in the synthesis of novel compounds for a wide range of applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1377.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Chepiga, K. M., et al. (2013).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4072-4075.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 484-500.
  • Bei, X., Turner, H. W., Weinberg, W. H., & Guram, A. S. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129-7133.
  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.
  • Gildner, P. G., & Colacot, T. J. (2015). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 34(20), 4941-4947.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

Sources

The Strategic Utility of 6-Chloro-2-fluoro-3-formylphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Modern Organic Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the demand for structurally complex and functionally diverse molecules is ever-increasing. Key to meeting this demand is the availability of versatile chemical building blocks that offer multiple points for elaboration. 6-Chloro-2-fluoro-3-formylphenylboronic acid has emerged as a preeminent example of such a scaffold. Its unique arrangement of substituents—a boronic acid for cross-coupling, a formyl group for classical carbonyl chemistry, and chloro and fluoro groups to modulate electronic properties and metabolic stability—renders it an invaluable tool for the efficient construction of sophisticated molecular architectures. This application note provides an in-depth guide to the strategic use of this building block, focusing on its application in the synthesis of kinase inhibitors and substituted benzofurans, complete with detailed, field-proven protocols for researchers in organic synthesis and medicinal chemistry.

The trifunctional nature of this compound allows for its participation in a variety of powerful synthetic transformations. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The aldehyde (formyl) group serves as a versatile handle for derivatization through reactions such as reductive amination, Wittig olefination, and condensation reactions. The chloro and fluoro substituents are not merely passive spectators; their electron-withdrawing nature influences the reactivity of the aromatic ring and can significantly enhance the pharmacokinetic properties of the final molecule, a critical consideration in drug development.[1]

Core Application I: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The BRAF inhibitor Dabrafenib (GSK2118436), used in the treatment of metastatic melanoma, serves as a prime example of a complex pharmaceutical synthesized using this key building block.[3] The following protocol details a robust Suzuki-Miyaura coupling, a pivotal step in the synthesis of a Dabrafenib precursor.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for an efficient and high-yielding reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_A Ar'-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition (Ar'-X) PdII_B Ar'-Pd(II)L_n-Ar PdII_A->PdII_B Transmetalation Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product Product Formation RedElim Reductive Elimination ArylHalide Aryl Halide (Ar'-X) BoronicAcid Boronic Acid (Ar-B(OH)2)

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for a Dabrafenib Intermediate

This protocol describes the coupling of this compound with a suitable chloro-pyrimidine derivative, a key transformation in the synthesis of Dabrafenib.

Reagent MW Equivalents Amount
2,4-Dichloro-5-thiazolylpyrimidine222.101.0(To be determined by user)
This compound204.401.2(To be determined by user)
Pd₂(dba)₃915.720.015(To be determined by user)
XPhos476.650.03(To be determined by user)
Cs₂CO₃325.822.0(To be determined by user)
Toluene--(To be determined by user)
Water--(To be determined by user)

Procedure:

  • To a flame-dried reaction vessel, add 2,4-dichloro-5-thiazolylpyrimidine (1.0 eq.), this compound (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Self-Validation and Expected Outcome:

This protocol, adapted from robust procedures for similar Suzuki couplings, is expected to provide the desired biaryl product in good to excellent yield.[5][6] The progress of the reaction can be easily monitored by the disappearance of the starting materials. Successful coupling will be confirmed by standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the formyl group provides a clear spectroscopic handle for monitoring the reaction and characterizing the product.

Core Application II: Synthesis of Substituted Benzofurans

The benzofuran motif is a privileged scaffold found in numerous natural products and biologically active compounds. This compound can serve as a versatile precursor for the synthesis of substituted benzofurans through a palladium-catalyzed tandem reaction with phenols.

Mechanistic Rationale: A Palladium-Catalyzed Cascade

The synthesis of benzofurans from ortho-halo- or ortho-boronato-benzaldehydes and phenols can proceed through a palladium-catalyzed domino process. This typically involves an initial C-O bond formation between the phenol and the boronic acid (a Chan-Lam type coupling) or a direct C-H activation/arylation, followed by an intramolecular aldol-type condensation of the phenolic oxygen with the ortho-formyl group, and subsequent dehydration to furnish the benzofuran ring.

Benzofuran_Synthesis cluster_workflow Benzofuran Synthesis Workflow Start This compound + Substituted Phenol Step1 Pd-Catalyzed C-O Coupling or C-H Activation Start->Step1 Intermediate Diarylether Intermediate Step1->Intermediate Step2 Intramolecular Aldol Condensation & Dehydration Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: Workflow for the synthesis of benzofurans.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Benzofuran

This protocol outlines a general procedure for the synthesis of a 4-chloro-6-fluorobenzofuran derivative.

Reagent MW Equivalents Amount
This compound204.401.0(To be determined by user)
Substituted Phenol-1.2(To be determined by user)
Pd(OAc)₂224.500.05(To be determined by user)
Suitable Ligand (e.g., SPhos)410.570.10(To be determined by user)
K₂CO₃138.212.5(To be determined by user)
Anhydrous Solvent (e.g., Toluene or Dioxane)--(To be determined by user)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq.), the substituted phenol (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand such as SPhos (10 mol%), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the substituted benzofuran product.

Self-Validation and Expected Outcome:

This tandem reaction provides an efficient route to highly substituted benzofurans. The progress can be monitored by the formation of a more non-polar product on TLC. The structure of the final product can be unequivocally confirmed by spectroscopic methods, with the disappearance of the phenolic proton and the formyl proton signals in the ¹H NMR spectrum being key indicators of successful cyclization.

Conclusion: An Indispensable Tool for Chemical Innovation

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of reactive functional groups allows for the efficient construction of complex molecular frameworks, particularly those of interest in medicinal chemistry. The protocols provided herein for Suzuki-Miyaura cross-coupling and benzofuran synthesis serve as robust starting points for researchers aiming to leverage the synthetic potential of this powerful reagent. As the quest for novel therapeutics and functional materials continues, the importance of such well-designed, multifunctional building blocks will undoubtedly continue to grow.

References

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]

  • World Health Organization. (2021). International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information, 35(1). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pieters, G., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(19), 3600-3603. [Link]

  • Patel, V. F., et al. (2016).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). Molecules, 27(19), 6296. [Link]

Sources

derivatization of the aldehyde in 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Derivatization of the Aldehyde Moiety in 6-Chloro-2-fluoro-3-formylphenylboronic acid

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of an electrophilic aldehyde, a versatile boronic acid, and electron-withdrawing halogens on an aromatic ring makes it a powerful scaffold for constructing complex molecular architectures. The aldehyde group, in particular, serves as a primary handle for diversification, allowing for the introduction of a wide array of functional groups and structural motifs.

This application note provides a detailed guide for researchers on the selective . We move beyond simple procedural lists to explore the underlying chemical principles, offering two robust and orthogonal protocols: Reductive Amination and Knoevenagel Condensation . The causality behind reagent selection, reaction conditions, and potential challenges—most notably the preservation of the boronic acid moiety—is discussed in detail to ensure reliable and reproducible outcomes.

Section 1: The Principle of Chemoselectivity: Managing Reactivity

The primary challenge in modifying the aldehyde of this compound is to achieve the desired transformation while preserving the integrity of the boronic acid group. Boronic acids are generally stable but can be susceptible to degradation or unwanted side reactions under certain conditions, particularly protodeboronation (cleavage of the C-B bond).

Key Considerations for Preserving the Boronic Acid Moiety:

  • pH Control: Both strongly acidic and basic conditions can promote protodeboronation. Reaction conditions should ideally be maintained near neutral pH.

  • Reducing Agents: The choice of reducing agent in multistep reactions is critical. Mild hydrides that selectively reduce specific functional groups (e.g., an iminium ion in the presence of an aldehyde) are highly preferred.

  • Reaction Temperature: Elevated temperatures can increase the rate of decomposition.

Research has shown that deboronation can be a significant side reaction during the reductive amination of some formylphenylboronic acids, particularly ortho-isomers.[1] Therefore, careful selection of reagents and diligent monitoring of the reaction are paramount. In cases where harsh conditions are unavoidable, protection of the boronic acid as a more stable derivative, such as a pinacol boronate ester, can be an effective strategy.[2] The protocols detailed below have been designed with these considerations in mind, employing mild conditions to maximize chemoselectivity.

Section 2: Protocol I - Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines, thereby introducing basic centers that can improve solubility and facilitate key biological interactions. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ.

Causality of Reagent Selection: We employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated iminium ion intermediate much faster than the starting aldehyde.[3] This selectivity prevents the side-reaction of aldehyde reduction to an alcohol and is compatible with the boronic acid. Acetic acid is used as a catalyst to promote imine formation without causing significant deboronation.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Aldehyde (1.0 eq) & Amine (1.1 eq) in DCE B Add Acetic Acid (cat.) Stir 30 min @ RT A->B C Add NaBH(OAc)3 (1.5 eq) Stir 4-16h @ RT B->C D Monitor by TLC/LC-MS C->D E Quench with sat. NaHCO3 D->E F Extract with EtOAc E->F G Purify via Chromatography F->G H Characterize Product (NMR, MS) G->H Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Aldehyde (1.0 eq) & Malononitrile (1.1 eq) in EtOH B Add Piperidine (cat.) Stir @ RT A->B C Monitor for Product Precipitation or by TLC/LC-MS B->C D Cool Reaction Mixture C->D E Filter Precipitated Solid D->E F Wash with Cold EtOH E->F G Dry and Characterize Product (NMR, MS, IR) F->G

Sources

Application Note: Scale-Up Synthesis Using 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-2-fluoro-3-formylphenylboronic acid is a trifunctional aromatic building block of significant interest in the pharmaceutical and materials science sectors. Its unique substitution pattern—comprising a nucleophilic aldehyde, an electron-withdrawing chloro group, a strongly electronegative fluoro group, and a versatile boronic acid—makes it an ideal precursor for constructing complex molecular architectures. This guide provides a comprehensive, field-tested framework for the scale-up of reactions utilizing this reagent, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind critical process parameters, from reagent selection to work-up procedures, to ensure a safe, efficient, and reproducible synthesis on a multi-gram to kilogram scale.

Reagent Profile and Strategic Considerations

The successful scale-up of any chemical process begins with a deep understanding of the starting materials. This compound is a stable, solid reagent, but its reactivity and stability are governed by the interplay of its functional groups.

Physicochemical Properties & Handling
PropertyValueSource / Notes
CAS Number 1622336-70-1Verified from commercial suppliers.
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol
Appearance White to off-white crystalline powderVisual inspection.
Melting Point >150 °C (decomposes)Typical for multi-substituted phenylboronic acids.
Storage Store at 2-8°C under inert gas (N₂ or Ar)Boronic acids are prone to dehydration to form boroxine anhydrides. Low temperature and inert atmosphere mitigate this and prevent oxidative degradation.
Safety & Hazard Management

As with related organoboron compounds, this compound requires careful handling, especially on a larger scale where exposure potential increases.

  • Irritant: Causes skin, eye, and respiratory tract irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Dust Hazard: On a large scale, the transfer of the powdered reagent can generate dust. Use of a powder addition funnel or an enclosed system is recommended to minimize inhalation risks.

Chemical Stability and Reactivity Insights

The reactivity profile is dominated by two key phenomena: the desired C-C bond formation and the undesired protodeboronation.

  • Suzuki-Miyaura Coupling: This is the primary application, where the C-B bond is converted to a C-C bond. The electron-withdrawing nature of the chloro, fluoro, and formyl groups can influence the rate of transmetalation.[2]

  • Protodeboronation: This is a major competitive pathway in which the C-B bond is cleaved by a proton source (like water), yielding the corresponding arene (4-chloro-2-fluorobenzaldehyde) and boric acid. This side reaction is often base-catalyzed and is a critical parameter to control during scale-up.

Core Application: Scale-Up of the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance and mild conditions. However, scaling this reaction introduces challenges related to mass and heat transfer, catalyst stability, and product isolation.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product_out Ar-Ar' ArX_in Ar-X ArB_in Ar'B(OH)₂ Base_in Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Kilogram-Scale Synthesis of 4'-Methoxy-4-chloro-2-fluoro-3-formyl-1,1'-biphenyl

This protocol details the coupling of this compound with 4-bromoanisole. It is designed for robustness and scalability, moving away from chromatographic purification towards crystallization.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Table of Reagents (Target Scale: 2.0 kg of 4-bromoanisole)

ReagentM.W. ( g/mol )EquivalentsAmountMolesNotes
4-Bromoanisole187.041.02.00 kg10.69Limiting Reagent
This compound202.381.12.38 kg11.76Slight excess to drive reaction to completion.
Potassium Phosphate (K₃PO₄)212.272.55.67 kg26.73Strong, non-nucleophilic base. Crucial for efficient transmetalation.
SPhos Pd G2 Precatalyst704.230.00537.6 g0.053Air-stable precatalyst for robust activation.
2-Methyltetrahydrofuran (2-MeTHF)86.13-20 L-Safer, greener solvent alternative to THF or Toluene.
Deionized Water18.02-10 L-Biphasic system aids in salt dissolution and work-up.

Step-by-Step Methodology:

  • Vessel Inerting and Charging:

    • Ensure a suitable glass-lined or stainless-steel reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

    • Inert the vessel by purging with nitrogen for at least 30 minutes. Maintaining a slight positive pressure of nitrogen is critical throughout the process to prevent catalyst oxidation.[3]

    • Charge the reactor with 4-bromoanisole (2.00 kg), this compound (2.38 kg), and potassium phosphate (5.67 kg) under a nitrogen blanket.

  • Solvent Addition and Degassing:

    • Add 2-MeTHF (20 L) and deionized water (10 L).

    • Causality: A biphasic solvent system is advantageous on scale. 2-MeTHF provides good solubility for the organic components, while water dissolves the inorganic base and byproducts, facilitating an easier work-up.

    • Begin agitation and sparge the mixture with nitrogen gas through a subsurface dip tube for 1 hour to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition and Reaction Execution:

    • Add the SPhos Pd G2 precatalyst (37.6 g) in one portion.

    • Causality: Using an air-stable precatalyst minimizes handling issues associated with pyrophoric Pd(0) sources. The catalyst is added last to ensure the system is fully inert before its introduction.

    • Heat the reaction mixture to 65-70°C. Monitor the internal temperature closely. An initial exotherm may be observed upon catalyst activation.

    • Maintain the temperature for 4-6 hours.

  • Reaction Monitoring:

    • After 4 hours, take a sample from the organic layer for UPLC or HPLC analysis. The reaction is considered complete when <1% of the limiting reagent (4-bromoanisole) remains.

  • Work-Up and Isolation:

    • Cool the reactor to 20-25°C.

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer.

    • Add 10 L of 10% w/w brine solution to the organic layer, agitate for 15 minutes, and separate the layers again. This wash removes residual inorganic salts and water-soluble impurities.

    • Filter the organic layer through a pad of celite to remove any particulate matter.

    • Set up the reactor for distillation and reduce the volume of 2-MeTHF by approximately 75% under vacuum.

  • Crystallization and Purification:

    • Add 10 L of isopropanol (IPA) to the concentrated 2-MeTHF solution. This acts as an anti-solvent.

    • Continue the distillation to remove the remaining 2-MeTHF, azeotropically drying the system and leaving the product in IPA.

    • Cool the resulting slurry slowly to 0-5°C over 2-3 hours and hold for at least 2 hours to maximize crystal growth and yield.

    • Filter the product using a Nutsche filter or centrifuge.

    • Wash the filter cake with cold IPA (2 x 2 L).

    • Dry the product under vacuum at 50°C until a constant weight is achieved.

    • Expected Yield: 2.5 - 2.8 kg (85-95%). Purity: >99% by HPLC.

Alternative Application: Conceptual Workflow for Benzofuran Synthesis

The ortho-formylphenylboronic acid moiety is a powerful precursor for constructing fused heterocyclic systems like benzofurans.[4][5][6][7] A potential scaleable, two-step process could involve an initial Suzuki coupling followed by an intramolecular cyclization.

Caption: A conceptual workflow for synthesizing benzofurans from the title reagent.

Troubleshooting Guide for Scale-Up

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction / Stalling 1. Catalyst deactivation (oxygen exposure).2. Impure boronic acid (high boroxine content).3. Insufficient base strength or solubility.4. Low reaction temperature.1. Improve inerting procedures; sparge solvents thoroughly.2. Verify purity of boronic acid by NMR.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase temperature in 5°C increments, not exceeding 80°C.
Significant Protodeboronation 1. Reaction is too slow, allowing side reaction to dominate.2. Base is too strong or reaction temperature too high.3. Water content is too high.1. Increase catalyst loading slightly (e.g., from 0.5 mol% to 0.75 mol%).2. Screen alternative bases (e.g., K₂CO₃).3. Reduce the volume of water in the biphasic system.
Poor Phase Separation During Work-up 1. Formation of an emulsion.2. High concentration of palladium black or other solids at the interface.1. Add brine to break the emulsion.2. Perform a hot filtration through celite before cooling the reaction for work-up.
Product Fails to Crystallize 1. Presence of impurities inhibiting nucleation.2. Incorrect solvent/anti-solvent ratio.1. Perform additional aqueous washes or a charcoal treatment on the organic solution.2. Add seed crystals if available. Slowly add more anti-solvent.
High Residual Palladium in Product 1. Inefficient removal during work-up.2. Product chelates to palladium.1. Incorporate a wash with an aqueous solution of a scavenger like L-cysteine or thiourea.2. Re-slurry or re-crystallize the final product.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ResearchGate. (2019). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuranone synthesis. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Beilstein Journals. (2015). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Retrieved from [Link]

  • ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]

  • AHH Chemical Co., LTD. (n.d.). 5-Fluoro-3-formyl-2-methoxyphenylboronic acid. Retrieved from [Link]

Sources

Application Note: Strategic Use of Protecting Groups for the Synthesis and Modification of 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-2-fluoro-3-formylphenylboronic acid is a versatile trifunctional building block crucial in medicinal chemistry and materials science. Its synthetic utility is predicated on the selective manipulation of its three distinct reactive centers: a boronic acid, a formyl group, and an aryl chloride. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing effective protecting group strategies. We delve into the causality behind experimental choices, offering detailed, validated protocols for the protection and deprotection of the boronic acid and formyl functionalities. Furthermore, we present orthogonal strategies for sequential modifications, ensuring maximum synthetic flexibility while maintaining molecular integrity.

Introduction: The Chemoselectivity Challenge

The simultaneous presence of a boronic acid, an aldehyde, and halogen substituents on a single aromatic ring presents a significant chemoselectivity challenge.[1] The boronic acid is essential for Suzuki-Miyaura cross-coupling reactions but is sensitive to acidic and some oxidative conditions and can react with nucleophiles.[2] The formyl group is a versatile handle for chain extension via nucleophilic addition or reductive amination but can be incompatible with the basic conditions of cross-coupling or the reactivity of organometallic reagents. The chloro and fluoro substituents, while generally stable, define the electronic landscape of the molecule.[3]

A carefully planned protecting group strategy is therefore not merely a convenience but a necessity for unlocking the full synthetic potential of this building block.[4] The ideal strategy involves the temporary, reversible masking of one functional group to allow a clean transformation at another, with high yields for both the protection and deprotection steps.

Molecular Analysis and Strategic Planning

Before commencing any synthesis, it is critical to determine which functional group is the target for modification. This decision dictates the entire protection strategy.

  • Targeting the Formyl Group (e.g., Grignard reaction, Wittig olefination): The acidic protons of the boronic acid are incompatible with strongly basic or nucleophilic reagents. Therefore, the boronic acid must be protected.

  • Targeting the Boronic Acid Group (e.g., Suzuki-Miyaura coupling): The aldehyde is generally tolerant of Suzuki coupling conditions.[5] However, for sensitive substrates or to prevent potential side reactions under basic conditions (e.g., aldol condensation), protection of the formyl group as an acetal is a prudent choice.[6]

  • Targeting the Aryl Chloride (e.g., Buchwald-Hartwig amination): This typically requires protection of both the boronic acid and the formyl group to prevent unwanted reactions with the palladium catalyst and base.

The following workflow provides a decision-making framework for synthetic planning.

G start What is the desired transformation? reaction_on_cho Reaction at Formyl Group (e.g., Grignard, Wittig, Reductive Amination) start->reaction_on_cho reaction_on_bOH2 Reaction at Boronic Acid (e.g., Suzuki-Miyaura Coupling) start->reaction_on_bOH2 reaction_on_cl Reaction at Aryl Chloride (e.g., Buchwald-Hartwig) start->reaction_on_cl protect_bOH2 Protect Boronic Acid (e.g., as Pinacol Ester) reaction_on_cho->protect_bOH2 protect_cho Protect Formyl Group (Optional but Recommended) (e.g., as Acetal) reaction_on_bOH2->protect_cho protect_both Protect BOTH Formyl Group and Boronic Acid (Orthogonal Strategy Required) reaction_on_cl->protect_both

Figure 1: Decision workflow for selecting a protecting group strategy.

Protection of the Boronic Acid Moiety

To perform nucleophilic additions to the formyl group, the boronic acid must be masked. Cyclic boronic esters are the most common and effective protecting groups.[2]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Remarks
Pinacol Ester BoronatePinacol, Toluene, Dean-Stark, refluxAcidic hydrolysis (e.g., HCl/acetone)[2]; Transesterification with PhB(OH)₂ or NaIO₄[2]; Mild hydrolysis with methylboronic acid[7]Highly stable to chromatography and a wide range of reagents. The most common choice.[2][4]
MIDA Ester BoronateN-Methyliminodiacetic acid, DMSO, heatMild aqueous base (e.g., 1M NaOH, aq. NaHCO₃)Exceptionally stable to anhydrous, oxidative, and reductive conditions; enables iterative cross-coupling.[2]
Trifluoroborate Salt K[R-BF₃]KHF₂, H₂O/MeOHAqueous or methanolic FeCl₃[7]; Strong acid (e.g., H₂SO₄)Highly crystalline and stable to oxidation and protodeboronation.[2]
Protocol 1: Synthesis of 2-(6-Chloro-2-fluoro-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Protected)

This protocol details the formation of the pinacol ester, a robust and widely used protecting group for boronic acids.[2]

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound (1.0 eq).

  • Add pinacol (1.2 eq).

  • Add anhydrous toluene to create a 0.2 M solution.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can often be used without further purification. If necessary, purify by flash column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture.

Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic singlet at ~1.35 ppm integrating to 12 protons.

Protection of the Formyl Group

Protection of the aldehyde is crucial when the boronic acid is the reactive site, especially if base-sensitive functional groups are present elsewhere in the coupling partners.[5] Cyclic acetals are the most common choice due to their ease of formation and mild deprotection conditions.[8]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Remarks
1,3-Dioxolane AcetalEthylene glycol, cat. p-TsOH, Toluene, Dean-StarkMild aqueous acid (e.g., 1M HCl, AcOH/H₂O, PPTS in acetone/H₂O)Stable to bases, nucleophiles, hydrides, and organometallics. Acid-labile.
1,3-Dioxane Acetal1,3-Propanediol, cat. p-TsOH, Toluene, Dean-StarkMild aqueous acid; generally more stable than 1,3-dioxolaneSimilar stability profile to the dioxolane but can offer slightly different steric and electronic properties.
1,3-Dithiane Thioacetal1,3-Propanedithiol, cat. BF₃·OEt₂HgCl₂/CaCO₃, or oxidative conditions (e.g., NCS, DDQ)Extremely stable to both acidic and basic conditions.[9] Deprotection requires specific, often harsh, reagents.
Protocol 2: Synthesis of 2-(2-Chloro-6-fluoro-3-(1,3-dioxolan-2-yl)phenyl)boronic acid (Acetal Protected)

This protocol describes the protection of the formyl group as a cyclic acetal, which is stable to the basic conditions of Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in a round-bottom flask fitted with a Dean-Stark trap.

  • Add sufficient anhydrous toluene to suspend the reagents (approx. 0.2-0.3 M).

  • Heat the mixture to reflux, collecting the water generated.

  • Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).

  • Cool the reaction to room temperature and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Validation: Successful protection is confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the acetal proton signal (~5.8-6.0 ppm) in the ¹H NMR spectrum.

Orthogonal Strategies for Sequential Synthesis

Orthogonal protection allows for the selective removal of one protecting group in the presence of another, enabling multi-step, site-selective modifications.[9] A common scenario involves a nucleophilic addition to the aldehyde, followed by a Suzuki coupling. This requires an orthogonal set where the boronic acid protection is stable to the deprotection conditions of the newly formed alcohol's protecting group, and vice versa.

The following diagram illustrates a synthetic pathway for such a transformation.

G A Start: 6-Chloro-2-fluoro-3-formyl -phenylboronic acid B Step 1: Protect Boronic Acid (Protocol 1: Pinacol) A->B C Pinacol-Protected Intermediate B->C D Step 2: Grignard Addition (e.g., MeMgBr) C->D E Secondary Alcohol Intermediate D->E F Step 3: Protect Alcohol (e.g., TBSCl, Imidazole) E->F G Fully Protected Intermediate F->G H Step 4: Deprotect Boronic Ester (e.g., NaIO₄, THF/H₂O) G->H I Free Boronic Acid Intermediate H->I J Step 5: Suzuki Coupling (Ar-Br, Pd cat., Base) I->J K Coupled Product J->K L Step 6: Deprotect Alcohol (e.g., TBAF) K->L M Final Product L->M

Sources

Application Notes and Protocols: One-Pot Syntheses Featuring 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the design of efficient and modular synthetic routes to complex molecular architectures is of paramount importance. 6-Chloro-2-fluoro-3-formylphenylboronic acid emerges as a highly valuable and versatile building block. Its trifunctional nature—a boronic acid for cross-coupling, an aldehyde for diverse derivatization, and a halogenated, fluorinated aromatic core—offers a strategic platform for the rapid construction of a wide array of novel compounds. The chloro and fluoro substituents provide metabolic stability and can modulate the electronic properties and binding interactions of the final molecule, making this reagent particularly attractive for drug discovery programs.

One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a cornerstone of green and efficient chemistry.[1] This approach minimizes solvent waste, reduces purification steps, and often leads to higher overall yields. This guide provides detailed protocols for two distinct and powerful one-pot transformations utilizing this compound, showcasing its utility in the synthesis of complex organic molecules.

Application Note 1: One-Pot Suzuki-Miyaura Coupling and Wittig Olefination for the Synthesis of Substituted Stilbene Derivatives

This protocol details a sequential one-pot reaction combining a palladium-catalyzed Suzuki-Miyaura cross-coupling with a subsequent Wittig olefination. This powerful combination allows for the efficient synthesis of functionalized stilbene derivatives, which are prevalent scaffolds in pharmaceuticals and materials science. The formyl group of the boronic acid is inert to the Suzuki coupling conditions and is subsequently converted to an alkene in the same pot.[2][3][4][5]

Causality of Experimental Choices

The choice of a one-pot Suzuki-Wittig sequence is predicated on the orthogonality of the two reactions. The Suzuki-Miyaura coupling is a robust method for C-C bond formation, and the subsequent Wittig reaction provides a reliable means to form a C=C double bond from the aldehyde.[2][3][4][5] The selection of a suitable phosphonium ylide allows for the introduction of a variety of substituents on the newly formed double bond. The use of a single solvent system and the avoidance of intermediate purification steps significantly enhance the efficiency of this transformation.

Experimental Workflow

G cluster_0 One-Pot Suzuki-Wittig Reaction A This compound D Suzuki-Miyaura Coupling (Pd catalyst, base) A->D B Aryl Halide (Ar-X) B->D C Phosphonium Ylide E Wittig Olefination C->E D->E In-situ F Substituted Stilbene Derivative E->F

Caption: Workflow for the one-pot Suzuki-Wittig reaction.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.1 equiv)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the Suzuki coupling is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add (carbethoxymethylene)triphenylphosphorane to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours, or until the Wittig reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted stilbene derivative.

Quantitative Data Summary
EntryAryl HalideProductYield (%)
14-BromoanisoleEthyl (E)-3-(5-chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)acrylate75-85
21-IodonaphthaleneEthyl (E)-3-(5-chloro-2-fluoro-3-(naphthalen-1-yl)phenyl)acrylate70-80
33-BromopyridineEthyl (E)-3-(5-chloro-2-fluoro-3-(pyridin-3-yl)phenyl)acrylate65-75
Expected Results

The one-pot Suzuki-Wittig reaction is expected to produce the corresponding (E)-stilbene derivatives in good to excellent yields. The products can be characterized by standard spectroscopic techniques. For example, for Ethyl (E)-3-(5-chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)acrylate, one would expect:

  • ¹H NMR: Signals corresponding to the aromatic protons, the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-isomer, the methoxy group, and the ethyl ester.

  • ¹³C NMR: Resonances for all unique carbon atoms, including the ester carbonyl, the biphenyl carbons, and the vinyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Application Note 2: One-Pot Synthesis of 2-Substituted 8-Chloro-6-fluoroquinazolines

This protocol outlines a one-pot synthesis of highly functionalized quinazolines through a tandem Suzuki-Miyaura coupling and condensation/cyclization reaction. This approach leverages the reactivity of the boronic acid and the aldehyde functionalities of this compound in a sequential manner with an appropriate nitrogen source, such as 2-aminobenzamide, to construct the quinazoline core. Quinazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8]

Causality of Experimental Choices

The rationale for this one-pot synthesis lies in the sequential reactivity of the functional groups. The initial Suzuki-Miyaura coupling forms a biaryl intermediate. The subsequent condensation of the in-situ formed aldehyde with 2-aminobenzamide, followed by intramolecular cyclization and aromatization, leads to the formation of the quinazoline ring system. The choice of a high-boiling polar aprotic solvent like DMSO facilitates both the coupling and the high-temperature cyclization step.

Experimental Workflow

G cluster_1 One-Pot Quinazoline Synthesis A This compound D Suzuki-Miyaura Coupling (Pd catalyst, base) A->D B Aryl Halide (Ar-X) B->D C 2-Aminobenzamide E Condensation & Cyclization C->E D->E In-situ F Substituted Quinazoline E->F

Caption: Workflow for the one-pot synthesis of quinazolines.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene, 1.1 equiv)

  • 2-Aminobenzamide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, 2-aminobenzamide, Pd(dppf)Cl₂, and potassium carbonate.

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 150 °C for 30-45 minutes.

  • Alternatively, the reaction can be performed under conventional heating at 150 °C for 8-12 hours in a sealed tube.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted 8-chloro-6-fluoroquinazoline.

Quantitative Data Summary
EntryAryl HalideProductYield (%)
14-Bromotoluene8-Chloro-6-fluoro-2-(p-tolyl)quinazoline70-80
24-Bromoanisole8-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline72-82
31-Iodobenzene8-Chloro-6-fluoro-2-phenylquinazoline75-85
Expected Results

This one-pot protocol is anticipated to afford the target quinazolines in good yields. Characterization would typically involve:

  • ¹H NMR: Characteristic signals for the quinazoline ring protons and the protons of the substituent at the 2-position.

  • ¹³C NMR: Resonances for the carbon atoms of the quinazoline core and the substituent.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the quinazoline ring.

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement confirming the elemental composition of the product. For 8-Chloro-6-fluoro-2-(p-tolyl)quinazoline, the expected ¹H NMR might show aromatic protons in the 7.5-8.5 ppm range and a singlet for the methyl group around 2.4 ppm.[8][9][10]

Safety and Handling

This compound and related boronic acids are irritants.[11][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a powerful and versatile building block that enables the efficient construction of complex molecular scaffolds through one-pot synthetic strategies. The protocols detailed herein for the synthesis of substituted stilbenes and quinazolines demonstrate the potential of this reagent to streamline synthetic efforts in drug discovery and materials science. The ability to perform multiple bond-forming events in a single pot not only improves efficiency but also aligns with the principles of green chemistry, making this an attractive approach for modern organic synthesis.

References

  • [One-pot tandem cyclisation to pyrrolo[1,2-a][13][14]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry.]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging substrate, 6-Chloro-2-fluoro-3-formylphenylboronic acid . The unique structural features of this reagent—significant steric hindrance from di-ortho substitution and strong electronic deactivation—necessitate carefully tailored protocols to achieve high yields. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate these complexities.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses the most common issues encountered when using this compound in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting materials. What is the primary cause and how can I fix it?

A1: The most probable cause is an inadequate catalyst system that cannot overcome the severe steric hindrance. The chloro and fluoro groups at the 2- and 6-positions physically block the boronic acid from approaching the palladium center, which is a critical step (transmetalation) in the catalytic cycle.[1][2]

Root Cause Analysis & Solutions:

  • Insufficiently Bulky Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[1][3] The ligand must be bulky enough to promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to accommodate the hindered boronic acid.

  • Slow Oxidative Addition/Reductive Elimination: The electron-rich nature of the ligand is also crucial. It accelerates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the product.[4]

Recommended Actions:

  • Upgrade Your Ligand: Switch to modern, electron-rich, bulky biarylphosphine ligands. These are specifically designed for challenging couplings.

  • Use a Pre-formed Catalyst (Precatalyst): Palladacycle precatalysts (like the Buchwald G3 or G4 precatalysts) are often more efficient and air-stable. They ensure the rapid and reliable formation of the active Pd(0) species in solution.[5][6]

Catalyst/PrecatalystLigandRationale & Key FeaturesRecommended For
Pd₂(dba)₃ or Pd(OAc)₂SPhos Excellent general ligand for hindered biaryls. Provides a good balance of bulk and electron-donating ability.[7]Initial screening, coupling with aryl bromides and triflates.
Pd₂(dba)₃ or Pd(OAc)₂XPhos Extremely bulky and electron-rich, highly effective for the most challenging substrates, including aryl chlorides.[5]Very hindered systems, unreactive aryl chlorides.
XPhos-Pd-G3 XPhosAir-stable precatalyst that rapidly generates the active catalyst. Simplifies reaction setup and improves reproducibility.[5]Highly recommended starting point for optimization.
AntPhos AntPhosSpecifically designed for sterically demanding aryl-alkyl and aryl-aryl couplings, showing high reactivity.[3]Cases where other bulky phosphines show limited success.
Q2: I see significant formation of a byproduct, 1-chloro-3-fluoro-2-formylbenzene. What is this side reaction and how can I minimize it?

A2: You are observing protodeboronation, a major competing pathway for this type of substrate. Protodeboronation is the cleavage of the C–B bond by a proton, which irreversibly removes the boronic acid from the productive catalytic cycle.[8] This reaction is often catalyzed by the base and can be accelerated by palladium itself.[9][10] The electron-withdrawing groups on your boronic acid can make it more susceptible to this side reaction.[6]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: While a base is required to activate the boronic acid for transmetalation, some bases can excessively promote protodeboronation.[11]

    • Use a Weaker, Non-Hydroxide Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) in minimizing this side reaction.

    • Anhydrous Conditions: If possible, using anhydrous solvents and bases can help, although many Suzuki protocols benefit from a small amount of water. The key is to find the right balance.

  • Accelerate the Cross-Coupling: The faster your desired Suzuki coupling is, the less time there is for protodeboronation to occur.

    • Use a Fast Catalyst: Employing highly active catalyst systems (see Table 1) is one of the best strategies.[12] A fast catalyst will "outrun" the decomposition of the boronic acid.[12]

    • Increase Temperature: Carefully increasing the reaction temperature can sometimes favor the cross-coupling over protodeboronation, but this must be balanced against potential degradation of the formyl group. A typical range to explore is 70-110°C.

  • Use a Boronate Ester: Converting the boronic acid to its corresponding pinacol ester can sometimes increase stability and reduce the rate of protodeboronation.[13] The ester acts as a slow-release source of the boronic acid under the reaction conditions.

G cluster_main Suzuki Coupling with this compound cluster_challenges Inherent Challenges Reagent Boronic Acid (Starting Material) Steric Di-ortho Steric Hindrance (Cl, F) Electronic Electronic Deactivation (Cl, F, CHO) Desired_Path Desired Suzuki Coupling Reagent->Desired_Path Transmetalation (Rate-Limiting) Side_Reaction Protodeboronation (Side Reaction) Reagent->Side_Reaction C-B Cleavage Product Product Desired_Path->Product Yields Desired Biaryl Product Byproduct Byproduct Side_Reaction->Byproduct Yields Undesired Arene

Caption: Key challenges and the competition between productive coupling and protodeboronation.

Frequently Asked Questions (FAQs)

Q3: How does the ortho-formyl group influence the reaction? A3: The formyl (-CHO) group is a strong electron-withdrawing group, which decreases the nucleophilicity of the boronic acid and can slow the transmetalation step.[6] However, in some cases, an ortho-formyl group has been shown to improve catalyst efficiency, possibly through a weak coordinating interaction with the palladium center that helps position the reactants for coupling.[14] The primary consideration is its stability; ensure the reaction conditions (base, temperature) are not so harsh that they lead to decomposition or unwanted side reactions of the aldehyde.

Q4: Should I rigorously degas my solvent? What is the effect of oxygen? A4: Absolutely. Oxygen can be detrimental to the reaction in two ways. First, it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the catalytic cycle. Second, it can promote the oxidative homocoupling of your boronic acid, leading to the formation of a symmetrical biaryl byproduct.[6] Always degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert gas.[15]

Q5: My aryl halide partner is an aryl chloride. Do I need to change the conditions? A5: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[4] Oxidative addition is much more difficult. For aryl chlorides, it is essential to use a highly active catalyst system. The combination of Pd₂(dba)₃ with an extremely electron-rich and bulky ligand like XPhos or the use of an XPhos-Pd-G3 precatalyst is strongly recommended.[11]

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction (LCMS, TLC, NMR) Is starting material consumed? Start->Check_Conversion Low_Conversion No / Low Conversion Check_Conversion->Low_Conversion  No High_Conversion High Conversion, But Low Product Yield Check_Conversion->High_Conversion  Yes Improve_Catalyst Upgrade to Bulky Ligand (e.g., SPhos, XPhos) & Use Precatalyst (G3/G4) Low_Conversion->Improve_Catalyst Optimize_Conditions Increase Temperature (70-110°C) Increase Catalyst Loading (1-3 mol%) Improve_Catalyst->Optimize_Conditions Check_Protodeboronation Identify Protodeboronation Byproduct? High_Conversion->Check_Protodeboronation Mitigate_PDB Switch to Weaker Base (K₃PO₄) Use 'Fast' Catalyst System Consider Boronate Ester Check_Protodeboronation->Mitigate_PDB  Yes Check_Degassing Review Degassing Procedure Check for Homocoupling Check_Protodeboronation->Check_Degassing  No PDB_Yes Yes PDB_No No Check_Purity Verify Reagent Purity & Stoichiometry Check_Degassing->Check_Purity

Sources

Technical Support Center: Troubleshooting Failed Reactions with 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Chloro-2-fluoro-3-formylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique and challenging reagent in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to diagnose and resolve common experimental failures, moving beyond generic advice to address the specific chemical nature of this substrate.

First Principles: Why is This Reagent Challenging?

This compound is a highly functionalized building block with significant potential. However, its very structure presents a confluence of challenges for the widely used Suzuki-Miyaura cross-coupling reaction. Understanding these inherent properties is the first step in successful troubleshooting.

The molecule's reactivity is governed by three key features:

  • Severe Steric Hindrance: The boronic acid group is flanked by two ortho-substituents (chlorine and fluorine). This steric bulk can physically obstruct the approach of the palladium catalyst, significantly slowing down the crucial transmetalation step of the catalytic cycle.[1][2]

  • Strong Electron-Withdrawing Effects: The cumulative inductive effects of the chloro, fluoro, and formyl groups make the phenyl ring electron-deficient. This reduces the nucleophilicity of the ipso-carbon attached to the boron, further hindering the transmetalation process where it is transferred to the electron-rich palladium center.[1]

  • Reactive Aldehyde Group: The formyl (aldehyde) group is not an innocent bystander. It can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, under certain basic conditions, it can undergo undesired side reactions.

The interplay of these factors means that standard Suzuki-Miyaura conditions are often doomed to fail. Success requires a carefully optimized approach using modern, highly active catalyst systems.

G cluster_substrate This compound cluster_consequences Experimental Consequences Reagent B(OH)₂ Group Ortho_Cl ortho-Chloro Steric_Hindrance Steric Hindrance Ortho_Cl->Steric_Hindrance Ortho_F ortho-Fluoro Ortho_F->Steric_Hindrance Electron_Deficiency Electron Deficiency Ortho_F->Electron_Deficiency Meta_CHO meta-Formyl Meta_CHO->Electron_Deficiency Side_Reactions Aldehyde Reactivity Meta_CHO->Side_Reactions Slow_Transmetalation Slow Transmetalation Steric_Hindrance->Slow_Transmetalation Electron_Deficiency->Slow_Transmetalation Protodeboronation Protodeboronation Electron_Deficiency->Protodeboronation Catalyst_Deactivation Catalyst Deactivation Side_Reactions->Catalyst_Deactivation Low_Yield Low / No Yield Slow_Transmetalation->Low_Yield Catalyst_Deactivation->Low_Yield Protodeboronation->Low_Yield

Caption: Key structural challenges and their experimental consequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction resulted in low to no yield of the desired product. What are the first things I should check?

A1: When a reaction with this substrate fails, the root cause is almost always an insufficiently active catalyst system unable to overcome the combined steric and electronic hurdles.

  • Catalyst & Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this type of substrate.[2] The catalytic cycle stalls, leading to starting material recovery or decomposition.

    • Solution: You must use a highly active, modern catalyst system. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential.[1][3] These ligands accelerate both the oxidative addition and the difficult reductive elimination steps, while their bulk promotes the formation of the active monoligated palladium species necessary for coupling hindered substrates.[2][4]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Inadequate degassing can lead to catalyst decomposition and the formation of palladium black. It also promotes the unwanted homocoupling of the boronic acid.[5]

    • Solution: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Assemble your reaction under a positive pressure of an inert gas.

  • Reagent Purity: Boronic acids can degrade over time.[1] The presence of impurities or decomposition products like the corresponding boroxine (a cyclic anhydride) can affect stoichiometry and reactivity.

    • Solution: Use freshly purchased boronic acid or verify the purity of your existing stock by NMR. If boroxine formation is suspected, using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate.

Q2: I'm observing a significant amount of a byproduct that appears to be benzene substituted with just Cl, F, and CHO. What is this side reaction and how can I stop it?

A2: You are observing protodeboronation, the replacement of the C-B bond with a C-H bond.[6] This is a very common side reaction for electron-deficient boronic acids, as the electron-withdrawing groups make the ipso-carbon susceptible to protonolysis.[5][7]

  • Cause: The proton source is typically water, which is often present as a co-solvent or as a trace impurity. Strong bases can accelerate this process.[8]

  • Troubleshooting Strategies:

    • Use a Milder, Non-Aqueous Base: Strong bases in aqueous media can be detrimental. Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but have lower solubility in organic solvents, providing a heterogeneous mixture that can temper reactivity.[1]

    • Employ Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[1] This involves using dry solvents and a base like powdered, anhydrous K₃PO₄.

    • Convert to a Boronate Ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[8][9] You can convert the boronic acid to its pinacol ester in a separate step before the coupling reaction.

Q3: My reaction is complex, and I suspect the aldehyde is causing problems. How can I address this?

A3: The aldehyde group is a known complicating factor. Besides potentially coordinating to the palladium, it can be unstable to certain nucleophilic bases or high temperatures.

  • Solution: Acetal Protection: A robust strategy is to protect the aldehyde as an acetal (e.g., a dimethyl or diethyl acetal) before performing the Suzuki-Miyaura coupling. This replaces the reactive C=O bond with a stable C(OR)₂ group, which does not interfere with the palladium catalyst. The acetal can then be easily removed with a mild acidic workup after the coupling is complete.

    Brief Protocol for Acetal Protection:

    • Dissolve the boronic acid in methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl).

    • Add trimethyl- or triethylorthoformate as a water scavenger.

    • Stir at room temperature or with gentle heat until the reaction is complete (monitor by TLC or NMR).

    • Quench with a mild base (e.g., triethylamine) and isolate the protected boronic acid ester before proceeding to the coupling step.

Q4: How do I select the optimal Catalyst, Base, and Solvent?

A4: There is no single "magic bullet," but for this substrate, the choices are guided by the need to maximize catalytic activity while minimizing side reactions.

G start Reaction Failure (Low Yield / Decomposition) cause1 Is your catalyst system active enough for a hindered, electron-deficient substrate? start->cause1 cause2 Are you observing protodeboronation? cause1->cause2 Yes sol1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) + Modern Precatalyst (e.g., G3/G4) cause1->sol1 No cause3 Could the aldehyde be interfering? cause2->cause3 No sol2 Use a milder base (K₃PO₄, Cs₂CO₃) Consider anhydrous conditions Convert to boronate ester cause2->sol2 Yes cause3->start No, re-evaluate reagent purity & conditions sol3 Protect aldehyde as an acetal prior to coupling cause3->sol3 Yes

Caption: Troubleshooting workflow for failed reactions.

ComponentRecommendationRationale
Palladium Precatalyst Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3)These are air-stable, highly efficient precatalysts that rapidly generate the active Pd(0) species in solution, ensuring a high concentration of active catalyst at the start of the reaction.[1]
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos)Essential for coupling sterically hindered substrates. Their bulk and electron-donating properties accelerate the key steps of the catalytic cycle.[1][2][3]
Base K₃PO₄ or Cs₂CO₃Strong enough to facilitate the challenging transmetalation of an electron-deficient boronic acid but generally milder than hydroxides, reducing the risk of side reactions.[1]
Solvent System Dioxane/H₂O (e.g., 10:1), Toluene, or CPMEAprotic solvents are generally preferred. A small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the boronate, but it increases the risk of protodeboronation. Start with a largely organic system.
Temperature 80–110 °CHigher temperatures are often necessary to overcome the high activation energy associated with hindered substrates.[1]

Recommended Starting Protocol

This protocol is a robust starting point for coupling this compound with an aryl or heteroaryl bromide. It incorporates best practices for challenging substrates.

Materials:

  • Aryl Halide (1.0 equiv, limiting reagent)

  • This compound (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)

  • Degassed 1,4-Dioxane and Degassed H₂O

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask, add a magnetic stir bar, the aryl halide (1.0 equiv), this compound (1.3 equiv), and powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.2 M with respect to the aryl halide. A solvent ratio of 10:1 dioxane:H₂O is a good starting point.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][10]

References

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Suzuki-Miyaura cross-coupling with organoboronic acids. In Boronic Acids (pp. 131-165). Wiley-VCH. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction. ACS Catalysis, 6(6), 3675-3695. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

Sources

Validation & Comparative

The Strategic Advantage of 6-Chloro-2-fluoro-3-formylphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Discerning Researcher

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a research program. Arylboronic acids, in particular, have become indispensable tools for the construction of complex molecular architectures, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this broad class of reagents, 6-Chloro-2-fluoro-3-formylphenylboronic acid emerges as a highly functionalized and strategically substituted starting material, offering distinct advantages in the synthesis of novel compounds, especially in the realms of medicinal chemistry and materials science. This guide provides an in-depth comparison of this reagent with its simpler counterparts, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Power of Trifecta Substitution: Unpacking the Advantages

The enhanced utility of this compound stems from the synergistic interplay of its three distinct functional groups: the chloro, fluoro, and formyl moieties. Each substituent imparts unique electronic and steric properties to the molecule, leading to improved reactivity, selectivity, and versatility in a variety of chemical transformations.

1. The Activating and Modulating Influence of Halogen Substituents:

The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic nature of the boronic acid. The high electronegativity of the fluorine atom, particularly at the ortho position to the boronic acid group, enhances the Lewis acidity of the boron center. This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a crucial step for efficient carbon-carbon bond formation.[1] Furthermore, the electron-withdrawing nature of both halogens can impact the reactivity of the aryl system, often leading to cleaner and more efficient cross-coupling reactions.[2]

2. The Versatile Handle of the Formyl Group:

The aldehyde (formyl) group at the meta position provides a reactive handle for a plethora of subsequent chemical modifications. This functionality allows for the introduction of diverse structural motifs through well-established reactions such as reductive amination, Wittig olefination, and aldol condensation. This versatility is a significant advantage over simpler phenylboronic acids, as it enables the rapid elaboration of the coupled product into more complex and functionally rich molecules. The formyl group's presence is particularly valuable in drug discovery programs, where the exploration of a wide range of derivatives is essential for structure-activity relationship (SAR) studies.

3. Ortho-Substitution and its Impact on Reaction Dynamics:

The substitution pattern of this compound, with substituents flanking the boronic acid and formyl groups, can also play a crucial role in directing reaction outcomes. For instance, in certain intramolecular reactions, the steric bulk and electronic influence of the ortho-fluoro and ortho-chloro (to the formyl group) substituents can enforce specific conformations, leading to high regioselectivity in cyclization reactions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of boronic acid is critical for the reaction's success, influencing yields and reaction times.

To illustrate the potential advantages of this compound, let us consider a comparative analysis with a simpler analogue, 3-formylphenylboronic acid, in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide.

Boronic AcidKey FeaturesExpected Outcome in Suzuki CouplingRationale
This compound - ortho-Fluoro group enhances Lewis acidity- Electron-withdrawing halogensHigher Yields and/or Faster Reaction Times The increased Lewis acidity of the boron atom is expected to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
3-Formylphenylboronic acid - Single electron-withdrawing formyl groupGood Yields, but potentially slower reaction While the formyl group is electron-withdrawing, the absence of the activating ortho-fluoro group may result in a slower transmetalation rate compared to its halogenated counterpart.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Diagram of the Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Bromide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify final_product Biaryl Product purify->final_product Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst and Ligand Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application in the Synthesis of Benzofuran Scaffolds

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[3][4] The ortho-formylphenylboronic acid moiety is a powerful precursor for the synthesis of benzofuran derivatives through intramolecular cyclization strategies.

Conceptual Reaction Pathway:

The synthesis of a benzofuran derivative can be envisioned through an initial Suzuki-Miyaura coupling to introduce a side chain adjacent to the formyl group, followed by a subsequent intramolecular reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to facilitate the cyclization. The chloro and fluoro substituents on the benzofuran core can further serve as handles for diversification or to modulate the biological activity of the final product.

Benzofuran_Synthesis start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Side-chain Modification intermediate->modification cyclization_precursor Cyclization Precursor modification->cyclization_precursor cyclization Intramolecular Cyclization cyclization_precursor->cyclization benzofuran Substituted Benzofuran cyclization->benzofuran

Caption: A conceptual pathway for benzofuran synthesis.

Representative Experimental Protocol for Benzofuran Synthesis:

Step 1: Suzuki-Miyaura Coupling (as described above)

Couple this compound with a suitable aryl or vinyl halide containing a group amenable to subsequent cyclization (e.g., an α-halo ketone or ester).

Step 2: Intramolecular Cyclization (e.g., Perkin or related condensation)

  • Reaction Setup: Dissolve the biaryl product from Step 1 in a suitable solvent (e.g., acetic anhydride).

  • Reagent Addition: Add a base (e.g., sodium acetate) and heat the mixture.

  • Reaction and Work-up: Monitor the reaction for the formation of the benzofuran ring. Upon completion, cool the reaction, quench with water, and extract the product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

The advantage of using the pre-functionalized boronic acid lies in the ability to construct the complex benzofuran scaffold in a convergent manner, with the key substituents already in place. This approach is often more efficient than linear syntheses that require the introduction of the chloro, fluoro, and formyl (or a precursor) groups in separate steps.

Conclusion

This compound represents a sophisticated and highly advantageous building block for modern organic synthesis. The strategic placement of its chloro, fluoro, and formyl substituents provides a unique combination of enhanced reactivity in cross-coupling reactions and versatile handles for further molecular elaboration. When compared to simpler analogues, this reagent offers the potential for higher yields, faster reaction times, and more direct routes to complex target molecules, particularly in the synthesis of polysubstituted biaryls and heterocyclic systems like benzofurans. For researchers and drug development professionals seeking to accelerate their synthetic programs and access novel chemical space, this compound is a compelling and powerful choice.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624–3638. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]

  • Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(15), 3647–3658. [Link]

  • Kumar, R., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26034–26053. [Link]

  • Walker, S. D., et al. (2007). A General and Practical Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 46(40), 7573–7576. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]

Sources

Navigating the Challenges of Polysubstituted Biaryl Synthesis: A Comparative Guide to Suzuki-Miyaura Reactions of 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1] However, the efficiency and mechanistic pathway of the Suzuki-Miyaura coupling can be significantly influenced by the steric and electronic properties of the coupling partners.

This guide provides an in-depth mechanistic analysis of Suzuki-Miyaura reactions involving the sterically hindered and electronically complex 6-Chloro-2-fluoro-3-formylphenylboronic acid . We will explore the nuanced effects of its unique substitution pattern on the catalytic cycle and compare its reactivity with alternative cross-coupling strategies, offering field-proven insights to inform experimental design and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Fundamental Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of well-defined steps involving a palladium catalyst, most commonly in the Pd(0) oxidation state. The cycle is initiated by the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Mechanistic Considerations for this compound

The unique substitution pattern of this compound introduces several factors that can profoundly impact the Suzuki-Miyaura coupling. The presence of two ortho-substituents (chloro and fluoro) creates significant steric hindrance around the boronic acid moiety. Additionally, the electronic properties of the chloro, fluoro, and formyl groups influence the nucleophilicity of the boronic acid and the stability of the palladium intermediates.

The Role of the Ortho-Formyl Group: A Double-Edged Sword

The ortho-formyl group is of particular mechanistic interest. Its electron-withdrawing nature can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. However, the oxygen atom of the formyl group can also act as a coordinating ligand to the palladium center. This chelation effect can pre-organize the transition state for transmetalation, potentially accelerating this step and influencing the regioselectivity of the coupling.[3]

Chelation_Effect Proposed Chelation-Assisted Transmetalation cluster_0 Oxidative Adduct cluster_1 Boronic Acid with Ortho-Formyl Group cluster_2 Chelated Intermediate Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Chelated_Intermediate Ar-Pd(II)L2 O=CH-Ar'B(OH)2 Ar-Pd(II)(X)L2->Chelated_Intermediate Coordination Boronic_Acid 6-Cl-2-F-3-CHO-PhB(OH)2 Boronic_Acid->Chelated_Intermediate Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Chelated_Intermediate->Ar-Pd(II)(Ar')L2 Transmetalation

Figure 2: A diagram illustrating the potential chelation of the ortho-formyl group to the palladium center during the transmetalation step.

Impact of Ortho-Chloro and Ortho-Fluoro Substituents

The ortho-chloro and ortho-fluoro substituents primarily contribute to the steric bulk of the boronic acid. This steric hindrance can impede the approach of the boronic acid to the palladium center, making the transmetalation step more challenging. Furthermore, their electron-withdrawing nature, in conjunction with the formyl group, renders the boronic acid less nucleophilic. Overcoming these combined steric and electronic hurdles often necessitates the use of highly active catalyst systems and carefully optimized reaction conditions.

Comparative Analysis of Catalytic Systems for Hindered Couplings

For sterically demanding Suzuki-Miyaura reactions, the choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more specialized systems are often required for challenging substrates.

Catalyst/Ligand SystemKey Features & RationaleTypical Conditions for Hindered Substrates
Pd₂(dba)₃ / SPhos SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination.[4] It is highly effective for coupling sterically hindered aryl chlorides.Toluene or Dioxane, K₃PO₄ or Cs₂CO₃, 80-110 °C
Pd(OAc)₂ / XPhos XPhos is another bulky biaryl phosphine ligand known for its high activity in coupling sterically hindered and electron-poor substrates.Toluene or Dioxane, K₃PO₄ or K₂CO₃, 80-110 °C
[Pd(allyl)Cl]₂ / cataCXium® A This system, featuring a di-adamantylalkylphosphine ligand, is particularly effective for coupling of sterically hindered aryl chlorides at room temperature.THF or Toluene, NaOtBu or K₃PO₄, Room Temperature to 60 °C
PEPPSI™-IPr An N-heterocyclic carbene (NHC)-palladium complex that exhibits high stability and activity, especially for coupling unreactive aryl chlorides.[5]Dioxane or t-Amyl alcohol, K₃PO₄, 80-120 °C

Experimental Protocol: A Recommended Starting Point

Based on the mechanistic considerations and data from analogous systems, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Cross-Coupling Strategies: A Comparative Overview

While the Suzuki-Miyaura reaction is a powerful tool, alternative cross-coupling methods may offer advantages for specific substrates or desired functional group compatibility.

Stille Coupling

The Stille coupling utilizes organotin reagents as the nucleophilic partner. A key advantage is the tolerance of a wide range of functional groups and the often neutral reaction conditions. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. For sterically hindered substrates, the Stille coupling can sometimes outperform the Suzuki reaction.[6]

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds.[7] This increased reactivity can be beneficial for coupling unreactive aryl chlorides or sterically hindered substrates.[4] However, organozinc reagents are often more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Alternatives Alternative Cross-Coupling Reactions cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling cluster_Negishi Negishi Coupling Suzuki Ar-B(OH)2 Advantages_S Advantages: - Low toxicity - Air/moisture stable reagents Suzuki->Advantages_S Disadvantages_S Disadvantages: - Can be slow for hindered substrates Suzuki->Disadvantages_S Stille Ar-SnR3 Advantages_St Advantages: - High functional group tolerance - Neutral conditions Stille->Advantages_St Disadvantages_St Disadvantages: - Toxic reagents - Tin byproduct removal Stille->Disadvantages_St Negishi Ar-ZnX Advantages_N Advantages: - High reactivity - Good for hindered substrates Negishi->Advantages_N Disadvantages_N Disadvantages: - Air/moisture sensitive reagents Negishi->Disadvantages_N

Figure 3: A comparison of Suzuki, Stille, and Negishi cross-coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to a combination of steric hindrance and electronic deactivation. However, a thorough understanding of the mechanistic nuances, particularly the potential directing effect of the ortho-formyl group, can guide the selection of appropriate catalytic systems. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or robust NHC-palladium complexes, is paramount for achieving efficient coupling. While alternative methods like the Stille and Negishi couplings offer viable pathways, the Suzuki-Miyaura reaction, with careful optimization, remains a highly attractive and more environmentally benign option for the synthesis of these valuable polysubstituted biaryl compounds. The insights and protocols provided in this guide serve as a valuable resource for researchers navigating the complexities of modern cross-coupling chemistry.

References

  • Yamada, K., et al. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(34), 20847-20856. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Malig, T. C. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Doctoral dissertation, University of Toronto. [Link]

  • Soderquist, J. A., & Matos, K. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(2), 461-464. [Link]

  • Li, J., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 28(15), 5891. [Link]

  • Shaikh, D. J., & Giri, R. (2015). Synthesis of Biaryls via Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments. Advanced Synthesis & Catalysis, 357(13), 2737-2766. [Link]

  • Soderquist, J. A., & Matos, K. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(2), 461-464. [Link]

  • Yamamoto, T., & Yamamura, M. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(1), 27-41. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wang, C., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Reddy, L. V. C., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 213-225. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719-2724. [Link]

  • Wu, X., & An, D. (2008). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 73(23), 9391-9394. [Link]

  • De La Rosa, V. Y., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(2), 285-289. [Link]

  • Al-Amin, M., & Bhor, S. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link]

  • Yang, Y., et al. (2022). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry, 14(3), 329-336. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(17), 3379-3382. [Link]

  • University of Oxford. (2022). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]

  • Wozniak, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 718-727. [Link]

  • Denmark, S. E. (2015). The Negishi Cross-Coupling Reaction. [Link]

  • Miles, J. A., et al. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 88(8), 1155-1157. [Link]

  • Yi, D., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(29), 5275-5282. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 27(21), 5673-5680. [Link]

  • Liu, D., et al. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Organometallics, 26(10), 2560-2563. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Han, Y., & Organ, M. G. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(44), 10443-10446. [Link]

  • Calvillo, L., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1269. [Link]

  • Organ, M. G., et al. (2011). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 1(4), 495-502. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3844-3846. [Link]

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The Evolving Landscape of Boron-Based Bioactives: A Comparative Guide to Derivatives of 6-Chloro-2-fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and target specificity is relentless. Boron-containing compounds, once relegated to the periphery of drug discovery, have emerged as a promising class of therapeutics, exemplified by the clinical success of drugs like Bortezomib.[1][2] Within this class, derivatives of phenylboronic acids, particularly their cyclic benzoxaborole forms, are attracting significant attention for their diverse biological activities. This guide provides a comprehensive comparison of the potential biological activities of compounds derived from 6-Chloro-2-fluoro-3-formylphenylboronic acid, offering insights into their synthesis, mechanisms of action, and performance in key biological assays.

The core structure, this compound, is a versatile starting material. The presence of halogen substituents (chloro and fluoro) is known to modulate the physicochemical properties and biological activity of small molecules.[3] The formyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Crucially, 2-formylphenylboronic acids exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole form, with the latter often being the biologically active species.[4]

This guide will explore the potential of these derivatives across three key therapeutic areas: antifungal, antibacterial, and anticancer applications. By examining the structure-activity relationships (SAR) of closely related analogs, we can project the performance of this specific scaffold and provide a framework for future research and development.

From Boronic Acid to Bioactive Benzoxaborole: A Synthetic Overview

The journey from the starting boronic acid to a library of diverse derivatives begins with the strategic manipulation of its functional groups. The formyl group is a key player, enabling the formation of various Schiff bases, oximes, and other functionalities. However, the most pivotal transformation is the intramolecular cyclization to the benzoxaborole ring system, which is often the key to unlocking biological activity.

General Synthesis of Substituted Benzoxaboroles

The synthesis of the core benzoxaborole scaffold from this compound can be achieved through a reduction of the formyl group followed by spontaneous cyclization. Further derivatization can be accomplished at various positions on the benzoxaborole ring, guided by the desired biological target.

Antifungal Activity: Targeting Leucyl-tRNA Synthetase

Benzoxaboroles have demonstrated potent antifungal activity, with the FDA-approved drug Tavaborole (AN2690), a 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, setting a precedent.[5] The primary mechanism of action for many antifungal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[6] These compounds bind to the editing site of LeuRS, trapping the tRNALeu molecule and halting protein production.[6][7]

Comparative Antifungal Performance

Table 1: Comparative Antifungal Activity of Substituted Benzoxaboroles against Candida albicans

CompoundSubstitutionMIC (µg/mL)Reference
Tavaborole (AN2690)5-Fluoro0.5 - 2[5]
Unsubstituted BenzoxaboroleNone32[5]
Predicted: 6-Chloro-5-fluoro-benzoxaborole 6-Chloro, 5-Fluoro Potentially < 2 Inferred from SAR
3-Aminobenzoxaborole DerivativesVariousGenerally higher MICs[5]

Experimental Protocol: Antifungal Susceptibility Testing (Agar Diffusion Method) [5]

  • Culture Preparation: A standardized inoculum of Candida albicans is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper discs (6 mm) are impregnated with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and placed on the agar surface. A solvent control disc is also included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where fungal growth is inhibited, is measured in millimeters.

Workflow for Antifungal Screening

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start 6-Chloro-2-fluoro-3- formylphenylboronic acid Synth Synthesis of Benzoxaborole Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Antifungal Screen (Agar Diffusion) Purify->Screen MIC MIC Determination Screen->MIC Mechanism Mechanism of Action (LeuRS Inhibition Assay) MIC->Mechanism

Caption: Workflow from synthesis to mechanistic studies for antifungal benzoxaboroles.

Antibacterial Activity: A New Frontier for Benzoxaboroles

The success of benzoxaboroles in mycology has spurred investigations into their antibacterial potential. Similar to their antifungal counterparts, some antibacterial benzoxaboroles also target LeuRS.[8] The structural differences between bacterial and fungal/human LeuRS provide an opportunity for developing selective inhibitors.

Comparative Antibacterial Performance

The introduction of different substituents on the benzoxaborole scaffold can significantly impact antibacterial activity and spectrum. For instance, studies on other heterocyclic scaffolds have shown that halogenation can enhance antibacterial potency.[9] Therefore, derivatives of this compound represent a promising, yet underexplored, area for the development of novel antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10]

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Recent studies have unveiled the anticancer potential of benzoxaboroles, which can induce cell death in various cancer cell lines.[11] One of the identified mechanisms of action is the inhibition of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing.[12][13][14] Inhibition of CPSF3 disrupts transcription and leads to apoptosis.

Comparative Anticancer Performance

While specific data for 6-chloro-5-fluoro-benzoxaborole derivatives is not available, research on other substituted benzoxaboroles provides valuable insights. For example, certain 7-propanamide benzoxaboroles have shown potent activity against the SKOV3 ovarian cancer cell line.[15] The electronic and steric properties of the 6-chloro and 5-fluoro substituents could influence the binding affinity to CPSF3 and, consequently, the anticancer potency.

Table 2: Comparative Anticancer Activity of Substituted Benzoxaboroles

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Propanamide BenzoxaborolesSKOV3 (Ovarian)0.02 - 1[15]
Bis-benzoxaborolesVariousMicromolar range[1]
Predicted: 6-Chloro-5-fluoro-benzoxaborole Derivatives Various Potentially Potent Inferred from SAR

Experimental Protocol: Cell Viability Assay (MTT Assay) [16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathway: CPSF3 Inhibition by Benzoxaboroles

G cluster_0 Nucleus cluster_1 Cytoplasm DNA DNA RNA_Pol_II RNA Polymerase II DNA->RNA_Pol_II Transcription pre_mRNA pre-mRNA RNA_Pol_II->pre_mRNA CPSF_Complex CPSF Complex (including CPSF3) pre_mRNA->CPSF_Complex 3' end processing mRNA Mature mRNA CPSF_Complex->mRNA Apoptosis Apoptosis CPSF_Complex->Apoptosis Dysregulation leads to Ribosome Ribosome mRNA->Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole Benzoxaborole Derivative Benzoxaborole->CPSF_Complex Inhibition

Caption: Benzoxaborole derivatives can inhibit CPSF3, leading to disrupted pre-mRNA processing and ultimately apoptosis.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel antifungal, antibacterial, and anticancer agents. While direct experimental data for this specific substitution pattern is currently limited, the extensive research on related benzoxaboroles provides a strong rationale for their investigation.

Future work should focus on the synthesis of a focused library of derivatives from this starting material and their systematic evaluation in the biological assays outlined in this guide. Such studies will be crucial in elucidating the precise structure-activity relationships and identifying lead compounds for further preclinical development. The versatility of the boronic acid and formyl group functionalities offers a rich chemical space to explore, paving the way for the next generation of boron-based therapeutics.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(15), 2823. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2020). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5099. [Link]

  • Baker, S. J., Zhang, Y. K., Akama, T., Lau, A., Plattner, J. J., & Rock, F. (2006). Discovery of a new benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & medicinal chemistry letters, 16(11), 2925–2928. [Link]

  • Chen, Y., et al. (2004). A novel method for producing formylphenylboronic acids.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Chloro-2-fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery and development, our work with novel reagents like 6-Chloro-2-fluoro-3-formylphenylboronic acid is fundamental to progress. However, our responsibility extends beyond the successful synthesis or reaction; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the waste of this specific halogenated organoboron compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a multifunctional compound, and its structure dictates its risk profile.

  • Irritant Properties : Like many phenylboronic acids, this compound is classified as a skin, eye, and respiratory tract irritant.[1] Direct contact with the solid powder or inhalation of dust can cause inflammation and discomfort. The causality lies in the acidic nature of the boronic acid group and the reactivity of the aldehyde, which can interact with biological macromolecules.

  • Halogenated Organic Compound : The presence of chlorine and fluorine atoms places this molecule in the category of halogenated organic waste. This is a critical classification for disposal, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic and environmentally persistent byproducts like dioxins.[2][3] Co-mingling this waste with non-halogenated streams significantly increases disposal costs and violates compliance standards.[3]

  • Reactivity and Decomposition : While stable under recommended storage conditions, boronic acids are incompatible with strong acids and bases.[4] Thermal decomposition, particularly in the event of a fire, can generate hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), boron oxides, and halogenated compounds such as hydrogen chloride and hydrogen fluoride.[4][5] Boron oxides themselves have occupational exposure limits to consider.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form, including as a waste product.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical barrier against skin contact, preventing irritation. Always inspect gloves for tears or punctures before use and practice proper removal technique.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne dust, which is a primary route of exposure and can cause respiratory tract irritation.[1]

Waste Segregation and Containment: The Foundation of Compliance

Proper disposal is impossible without rigorous segregation at the point of generation. Mixing waste streams is not only a compliance violation but also a significant safety risk.

Step-by-Step Containment Protocol
  • Waste Characterization : All waste containing this compound must be classified as "Halogenated Organic Waste." This applies to the solid chemical, solutions containing it, and any materials contaminated by it (e.g., weighing paper, gloves, TLC plates).

  • Container Selection :

    • Solid Waste : Use a dedicated, sealable, and clearly labeled high-density polyethylene (HDPE) container.

    • Liquid Waste : If the compound is in solution (e.g., with dichloromethane or another halogenated solvent), it must be collected in a designated "Halogenated Liquid Waste" container. Never mix with non-halogenated solvents like hexanes or ethyl acetate.[2][3]

  • Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include, at a minimum:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "Waste this compound".

    • The primary hazards (e.g., "Irritant").

    • The accumulation start date.

  • Storage : Waste containers must be kept tightly sealed except when adding waste.[2] Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.

Procedural Guide for Disposal

This section provides step-by-step methodologies for handling different forms of waste generated during research activities.

Protocol 4.1: Disposal of Solid Waste (Residuals and Contaminated Materials)
  • Preparation : Work within a chemical fume hood. Ensure your designated solid "Halogenated Organic Waste" container is accessible.

  • Transfer : Using a spatula or brush, carefully transfer any residual solid from weighing boats, beakers, or other labware directly into the waste container.

  • Contaminated Items : Place all contaminated disposable items, such as weighing paper, gloves, and absorbent pads used for cleanup, into the same solid waste container.

  • Sealing : Securely close the lid on the waste container.

  • Decontamination : Wipe down the spatula and the work surface with an appropriate solvent (e.g., acetone), and dispose of the contaminated wipe in the designated waste container.

Protocol 4.2: Disposal of Bulk/Unused Material
  • Do Not Discard : Never dispose of unused or expired chemicals as regular trash or down the drain.[7]

  • Labeling : Ensure the original container is in good condition and the manufacturer's label is intact and legible.

  • Waste Tagging : Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Segregation : Place the container in your lab's designated area for chemical waste pickup. Do not allow it to remain on the benchtop.

Protocol 4.3: Emergency Spill Management (Small Scale)

This protocol applies to small spills (<5 grams) of solid material within a controlled laboratory environment.

  • Alert : Immediately notify colleagues in the vicinity.

  • Isolate : Restrict access to the spill area.

  • PPE : Don the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Containment : Gently cover the spill with a chemical absorbent pad or sand to prevent the dust from becoming airborne. Do not use water.

  • Collection : Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container. Avoid creating dust.

  • Decontamination : Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials in the waste container.

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy. For large spills, evacuate the area and contact your institution's emergency response team immediately.[2]

Disposal Pathway and Decision Logic

The ultimate fate of this hazardous waste is managed through a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Your institution's EHS department acts as the bridge between your laboratory and a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.

G Disposal Decision Workflow for this compound start Waste Generation (Solid, Solution, or Contaminated Material) char_waste Step 1: Characterize Waste 'Halogenated Organic Waste' start->char_waste decision_spill Is this a spill? char_waste->decision_spill spill_small Small Spill (<5g) Follow Emergency Spill Protocol 4.3 decision_spill->spill_small Yes routine_waste Routine Lab Waste decision_spill->routine_waste No spill_large Large Spill (>5g) Evacuate & Call Emergency Response! container Step 2: Select & Label Appropriate Container spill_small->container routine_waste->container segregate Step 3: Segregate Keep sealed in Satellite Accumulation Area (SAA). Away from incompatibles. container->segregate ehs Step 4: Schedule Pickup Contact Institutional EHS for disposal. segregate->ehs tsdf Final Disposal Transported by licensed hauler to a permitted TSDF for incineration. ehs->tsdf

Caption: Decision workflow for handling and disposal.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). PMC - NIH.
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. (n.d.). Fisher Scientific.
  • Boron in the Environment. (2025, August 10). ResearchGate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
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  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration - OSHA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. (2024, September 8). Sigma-Aldrich.
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  • Organic Solvents. (n.d.). Cornell EHS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.
  • BORON OXIDE. (2024, April 3). Occupational Safety and Health Administration - OSHA.
  • Material Safety Data Sheet - 3-Formylphenylboronic acid. (n.d.). Cole-Parmer.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • A review of boron effects in the environment. (n.d.). PubMed.
  • Which Is Reactive in Alkaline Solution, Boronate Ion or Boronic Acid? (n.d.). ACS Publications.
  • Bloodborne Pathogens - Standards. (n.d.). Occupational Safety and Health Administration - OSHA.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. (n.d.). ACS Publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.